Product packaging for 4-Allyl-2-chloro-1-propoxybenzene(Cat. No.:)

4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602
M. Wt: 210.70 g/mol
InChI Key: ONDRNVGOMQLYGG-UHFFFAOYSA-N
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Description

4-Allyl-2-chloro-1-propoxybenzene is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.70 . It is identified by the CAS Number 1379311-87-1 . Its molecular structure features a benzene ring substituted with an allyl group (CC=C), a chloro group (Cl), and a propoxy group (OCCC) . This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules in pharmaceutical and materials science research. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this high-purity compound as a key precursor in various chemical reactions, including further functionalization of the allyl group or the aromatic ring system. Its structure suggests potential application in the synthesis of libraries of compounds for screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO B7996602 4-Allyl-2-chloro-1-propoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRNVGOMQLYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Allyl-2-chloro-1-propoxybenzene CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Allyl-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound. Its structure, featuring an allyl group, a chloro substituent, and a propoxy group on a benzene ring, suggests potential applications in medicinal chemistry and materials science. The allyl group is a common feature in natural products and can be a site for further chemical modification. The chloro and propoxy groups modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, making it an interesting candidate for drug design and synthesis. This document provides a comprehensive overview of its predicted properties, potential synthesis, and a hypothetical framework for its investigation.

Chemical Identity and Molecular Structure

The molecular structure of this compound is defined by a benzene ring substituted with four groups: an allyl group at position 4, a chlorine atom at position 2, and a propoxy group at position 1.

Molecular Structure:

Based on this structure, we can determine its molecular formula and other key identifiers.

IdentifierValue
IUPAC Name This compound
Molecular Formula C12H15ClO
Canonical SMILES CCCCOc1c(Cl)cc(CC=C)cc1
InChI Key (Not available)
CAS Number (Not assigned)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally analogous compounds.

PropertyPredicted Value
Molecular Weight 210.70 g/mol
XLogP3 4.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bond Count 5
Exact Mass 210.0811428
Monoisotopic Mass 210.0811428
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 14
Complexity 205

Potential Synthesis Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis.

Synthesis_Pathway 2-Chloro-4-allylphenol 2-Chloro-4-allylphenol Reaction_Step1 Williamson Ether Synthesis 2-Chloro-4-allylphenol->Reaction_Step1 Propyl_bromide Propyl bromide Propyl_bromide->Reaction_Step1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_Step1 Target_Molecule This compound Reaction_Step1->Target_Molecule Investigative_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-1/COX-2) Cytotoxicity->Enzyme_Inhibition Non-toxic concentrations Receptor_Binding Receptor Binding Assays (e.g., TRP channels) Enzyme_Inhibition->Receptor_Binding Analgesia Analgesia Models (e.g., Hot plate, Tail flick) Receptor_Binding->Analgesia Promising hits Anti_inflammatory Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) Analgesia->Anti_inflammatory Lead_Optimization Lead Optimization Anti_inflammatory->Lead_Optimization Active in vivo Compound This compound Compound->Cytotoxicity

Spectroscopic Profile of 4-Allyl-2-chloro-1-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. Due to the absence of published experimental data for this specific molecule, the presented data is predictive and based on established principles of spectroscopy and the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~6.90d1HAr-H
~6.85dd1HAr-H
~5.95m1H-CH=CH₂
~5.10m2H-CH=CH₂
~3.95t2HO-CH₂-CH₂-CH₃
~3.40d2HAr-CH₂-CH=CH₂
~1.85sextet2HO-CH₂-CH₂-CH₃
~1.05t3HO-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~154.0C-O (Aromatic)
~137.0-CH=CH₂
~130.0C-Cl (Aromatic)
~128.0CH (Aromatic)
~127.5C-Allyl (Aromatic)
~125.0CH (Aromatic)
~116.0-CH=CH₂
~112.0CH (Aromatic)
~71.0O-CH₂-CH₂-CH₃
~39.0Ar-CH₂-CH=CH₂
~22.5O-CH₂-CH₂-CH₃
~10.5O-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3080-3010Medium=C-H stretch (alkene and aromatic)
2960-2850StrongC-H stretch (aliphatic)
1640-1630MediumC=C stretch (alkene)
1600, 1480Medium-StrongC=C stretch (aromatic ring)
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000StrongAlkyl-O stretch
990, 910Strong=C-H bend (out-of-plane, alkene)
850-750StrongC-H bend (out-of-plane, aromatic)
750-650Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Expected Molecular Ion:

  • [M]⁺: m/z ≈ 210.08

  • [M+2]⁺: m/z ≈ 212.08

Predicted Major Fragmentation Pathways:

  • Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺

  • Loss of the propyl group: [M - CH₂CH₂CH₃]⁺

  • Loss of the allyl group: [M - CH₂CH=CH₂]⁺

  • Benzylic cleavage: Formation of a stable benzylic cation.

  • Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a fragment at m/z = 91.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron ionization (EI) is a common technique for GC-MS and will likely produce extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable, typically yielding the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed via a Williamson ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start 4-Allyl-2-chlorophenol + 1-Bromopropane reaction Williamson Ether Synthesis (Base, e.g., K₂CO₃ in Acetone) start->reaction product Crude this compound reaction->product workup Aqueous Workup product->workup drying Drying (e.g., MgSO₄) workup->drying purification Column Chromatography drying->purification pure_product Pure Product purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

A Technical Guide to the Solubility and Stability of 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with a molecular structure featuring an allyl group, a chlorine atom, and a propoxy chain attached to a benzene ring. Its structural similarity to naturally occurring compounds like eugenol (4-allyl-2-methoxyphenol) suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.[1] For any of these applications, a thorough understanding of its physicochemical properties is paramount.

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both biological and chemical systems, influencing everything from bioavailability in vivo to the reliability of in vitro assays.[2]

Predicted Solubility Characteristics

The molecular structure of this compound suggests it is a lipophilic compound with low anticipated aqueous solubility. This prediction is based on the following structural features:

  • Benzene Ring, Allyl, and Propoxy Groups: These hydrocarbon-rich moieties are inherently hydrophobic.

  • Chloro Group: The presence of a halogen atom further increases lipophilicity.

Consequently, this compound is expected to be poorly soluble in aqueous media (e.g., buffers, physiological fluids) but readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

For a more quantitative estimation, various computational models can be employed. These range from descriptor-based methods and the General Solubility Equation (GSE) to more complex machine learning and artificial neural network models that leverage large datasets of known compounds.[3][4][5][6] These predictive tools are invaluable in the early stages of research for flagging potential solubility issues before synthesis.[7]

Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is required. Two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays.[8]

This high-throughput method is ideal for the rapid screening of compounds in early-stage discovery.[8][9] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][10][11] This mimics the conditions of many in vitro biological assays. The two most common kinetic approaches are the nephelometric assay and the direct UV assay.[8][12]

Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the saturation concentration reached when an excess of the solid compound is equilibrated with a solvent over an extended period.[2][13][14] This value represents the true solubility and is critical for formulation and preclinical development.[10][15] The shake-flask method is the conventional approach.

Summary of Experimental Protocols

The following table summarizes the key parameters for standard solubility determination protocols.

ParameterKinetic Solubility AssayThermodynamic (Equilibrium) Solubility Assay
Principle Measures the concentration of a compound in solution after rapid precipitation from a DMSO stock into an aqueous buffer.[8]Measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[13]
Starting Material Compound pre-dissolved in 100% DMSO (e.g., 10-20 mM stock).[11]Solid form of the compound (crystalline or amorphous).[10][15]
Incubation Time Short (e.g., 1-2 hours).[10][12]Long (e.g., 24-48 hours or until equilibrium is reached).[9][13]
Throughput HighLow to Medium
Typical Use Early-stage drug discovery, HTS compound screening.[11]Lead optimization, pre-formulation, and candidate selection.[10]
Detection Method Nephelometry (light scattering), UV-Vis Spectroscopy, LC-MS.[8][10]HPLC-UV, LC-MS/MS after filtration or centrifugation.[13]
Experimental Workflow Visualization

The logical flow for determining both kinetic and thermodynamic solubility is depicted below.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Profile

Chemical stability is a critical attribute that determines a compound's shelf-life, its suitability for manufacturing and formulation, and its degradation profile in vivo. Forced degradation studies are the primary tool for evaluating the intrinsic stability of a molecule.[16]

Predicted Stability and Potential Degradation Pathways

The structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions:

  • Hydrolytic Degradation: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, which would yield 2-chloro-4-allylphenol and propanol. Steric hindrance around the ether bond may influence its stability.[17][18]

  • Oxidative Degradation: The allyl group is a potential site for oxidation. Similar to eugenol, it could be oxidized to form aldehydes, carboxylic acids, or epoxides.[19] The electron-rich aromatic ring is also susceptible to oxidation, though generally less so than the allyl side chain.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV light.[20] Irradiation of chlorobenzene derivatives can lead to reductive dechlorination or the formation of biphenyls.[20] The chromophore (the substituted benzene ring) can absorb light, leading to the formation of reactive excited states.

Experimental Determination of Stability: Forced Degradation

Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[16][21] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without over-stressing the molecule.[22]

Standard Forced Degradation Protocols

The following table outlines the typical conditions used in forced degradation studies.

Stress ConditionTypical ProtocolPotential Degradation Route
Acid Hydrolysis 0.1 M - 1 M HCl, room temp to 70°C, up to 7 days.[16]Cleavage of the propoxy ether linkage.
Base Hydrolysis 0.1 M - 1 M NaOH, room temp to 70°C, up to 7 days.[16]Cleavage of the propoxy ether linkage.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature.[23]Oxidation of the allyl group; potential oxidation of the aromatic ring.
Thermal Solid or solution state, 40°C-80°C (in 10°C increments above accelerated stability).[21][24]General decomposition, dependent on the molecule's thermal lability.
Photostability Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[25]Photolytic cleavage of the C-Cl bond; degradation initiated by light absorption.[26][27]
Visualizing Stability Testing and Degradation

The workflow for conducting these studies and a diagram of potential degradation pathways are presented below.

G cluster_0 Forced Degradation Study Workflow start Drug Substance (this compound) stress Expose to Stress Conditions (Solid & Solution) start->stress c1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->c1 c2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->c2 c3 Oxidation (e.g., 3% H₂O₂, RT) stress->c3 c4 Thermal (e.g., 80°C) stress->c4 c5 Photolytic (ICH Q1B Light Exposure) stress->c5 analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) c1->analysis c2->analysis c3->analysis c4->analysis c5->analysis outcome Outcome analysis->outcome o1 Identify Degradants outcome->o1 o2 Elucidate Degradation Pathways outcome->o2 o3 Develop Stability- Indicating Method outcome->o3

Caption: General workflow for a forced degradation study.

G cluster_0 Potential Degradation Pathways parent This compound p1 2-Chloro-4-allylphenol parent->p1 Hydrolysis (Acid/Base) p2 Oxidized Allyl Products (e.g., Aldehyde, Epoxide) parent->p2 Oxidation (e.g., H₂O₂) p3 Dechlorinated Product parent->p3 Photolysis (UV Light)

Caption: Predicted degradation pathways for the target compound.

Conclusion

This technical guide provides a predictive overview and a framework for the experimental evaluation of the solubility and stability of this compound. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and may be susceptible to degradation via oxidation of its allyl group, hydrolysis of its ether linkage under harsh conditions, and potential photolysis.

The detailed experimental protocols and workflows presented herein offer a comprehensive roadmap for researchers to generate robust empirical data. Such data is indispensable for validating computational predictions and for making informed decisions regarding the compound's progression in research and development pipelines, particularly in the pharmaceutical industry. The rigorous application of these standardized methods will ensure a thorough understanding of the compound's physicochemical profile, supporting its potential future applications.

References

A Technical Guide to the Potential Biological Activity of 4-Allyl-2-chloro-1-propoxybenzene Derivatives as Retinoid X Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a key chemical intermediate in the synthesis of a novel class of biologically active molecules. While the compound itself has not been extensively studied for direct biological effects, its derivatives have emerged as potent and selective modulators of the Retinoid X Receptor (RXR). RXR is a nuclear receptor that plays a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as NURR1 and PPAR.[1] The activation of these heterodimers is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as metabolic diseases such as type 2 diabetes.[1][2] This technical guide will focus on the synthesis of these RXR-modulating derivatives from this compound, their biological activities, and the experimental protocols used to evaluate them.

Synthesis of Biologically Active Derivatives

The primary use of this compound is as a building block in the synthesis of biaryl ligands designed to target the RXRα ligand-binding pocket.[1] The synthesis generally involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of an RXR Ligand Derivative

This protocol describes a representative synthesis of an RXR ligand using this compound as a starting material.[1][3]

  • Reaction Setup: An oven-dried Schlenk flask is charged with this compound (0.19 mmol), potassium fluoride (KF, 0.90 mmol), SPhos (0.054 mmol), and Pd2(dba)3 (0.020 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent and Reagents: An appropriate solvent (e.g., THF) and the coupling partner are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to 110°C for 21 hours.[1][3]

  • Purification: The resulting product is purified by flash silica gel chromatography, eluting with a solvent system such as 17% v/v ethyl acetate in heptane.[1][3]

Caption: General workflow for the synthesis of RXR ligands.

Biological Activity of Derivatives

The derivatives of this compound have been shown to be potent agonists of RXRα. Their activity is evaluated through various biochemical and cell-based assays that measure their ability to induce conformational changes in the receptor, leading to the recruitment of coactivators and subsequent gene transcription.

Quantitative Data on RXRα Activation

The following table summarizes the activity of several ligands derived from the this compound scaffold in two key assays: a fluorescence-based coactivator recruitment polarization (FP) assay and a mammalian two-hybrid (M2H) assay.[1][3]

Ligand (R-group)EC50 (FP) [nM]EC50 (M2H) [nM]
1 (CHCH=CH₂)260 ± 1106.3 ± 4.0
2 (Ph)140 ± 2385 ± 9
3 (Bn)142 ± 992 ± 36
4 (iPr)89 ± 75.8 ± 1.8
5 (nPr)170 ± 8018 ± 10
LG100268 (Reference)1505.1

Data sourced from ACS Chemical Neuroscience.[1][3]

Experimental Protocols

1. Fluorescence-Based Coactivator Recruitment Polarization (FP) Assay

This assay measures the ability of a ligand to promote the interaction between the RXRα ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents: Purified RXRα-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC-1), and the test ligand.

  • Procedure:

    • The RXRα-LBD is incubated with varying concentrations of the test ligand in an appropriate buffer.

    • The fluorescently labeled coactivator peptide is added to the mixture.

    • The fluorescence polarization of the solution is measured.

  • Principle: When the ligand binds to the LBD, it induces a conformational change that increases the LBD's affinity for the coactivator peptide. The binding of the small, fluorescently labeled peptide to the much larger LBD results in a slower tumbling rate and a higher fluorescence polarization value. The EC50 is the concentration of the ligand that produces 50% of the maximal response.

2. Mammalian Two-Hybrid (M2H) Assay

This is a cell-based assay that measures the ligand-dependent interaction of two proteins inside a mammalian cell.

  • Plasmids:

    • A plasmid encoding a fusion protein of the RXRα-LBD and the GAL4 DNA-binding domain (DBD).

    • A plasmid encoding a fusion protein of a coactivator (e.g., SRC-1) and the VP16 activation domain (AD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Procedure:

    • Mammalian cells (e.g., HEK293T) are co-transfected with the three plasmids.

    • The transfected cells are then treated with varying concentrations of the test ligand.

    • After an incubation period, the cells are lysed, and luciferase activity is measured.

  • Principle: If the ligand binds to the RXRα-LBD, it promotes the interaction with the coactivator fusion protein. This brings the GAL4-DBD and the VP16-AD into close proximity, leading to the activation of the luciferase reporter gene. The measured light output is proportional to the strength of the protein-protein interaction. The EC50 is the concentration of the ligand that induces a half-maximal luciferase response.

RXR Signaling Pathway

The derivatives of this compound act as agonists that bind to the RXRα LBD. This binding event stabilizes an active conformation of the receptor, facilitating the dissociation of corepressors and the recruitment of coactivators. This entire complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

Caption: Simplified RXR heterodimer signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold for the synthesis of potent and selective Retinoid X Receptor modulators. The resulting biaryl ligands demonstrate high affinity for RXRα and effectively activate its signaling pathways, as evidenced by robust responses in both biochemical and cell-based assays. The ability to fine-tune the structure of these derivatives allows for the exploration of selective activation of different RXR heterodimers, opening up new avenues for the development of targeted therapies for a variety of diseases. The continued investigation of compounds derived from this scaffold holds significant promise for future drug discovery efforts.

References

"literature review of 4-Allyl-2-chloro-1-propoxybenzene and its analogs"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-Allyl-2-chloro-1-propoxybenzene and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic derivative of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. While direct research on this compound is limited, its structural similarity to eugenol and other synthetic analogs suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive literature review of eugenol and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action, to extrapolate a foundational understanding for future research into this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

Eugenol (4-allyl-2-methoxyphenol) has a long history of use in traditional medicine and is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3] The chemical structure of eugenol, featuring a hydroxyl group, a methoxy group, and an allyl chain on a benzene ring, offers multiple sites for chemical modification, leading to the synthesis of a vast array of derivatives with potentially enhanced or novel biological activities.[4] The substitution of the hydroxyl group to form an ether, the modification of the allyl chain, and the alteration of substituents on the aromatic ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[5]

This compound represents a targeted modification of the eugenol scaffold, incorporating a chloro group at the 2-position and a propoxy group in place of the methoxy group. These modifications are expected to influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby potentially modulating its biological activity. This guide will explore the existing literature on closely related analogs to provide a predictive framework for the properties and potential applications of this compound.

Synthesis of this compound and its Analogs

The synthesis of this compound would likely start from a readily available precursor such as 4-allyl-2-chlorophenol. The general and proposed synthetic approaches are outlined below.

General Synthesis of Eugenol Analogs

The synthesis of eugenol analogs typically involves a few key chemical transformations:

  • Etherification of the Phenolic Hydroxyl Group: The hydroxyl group of eugenol or its derivatives is readily converted to an ether linkage via reactions like the Williamson ether synthesis.[6] This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

  • Modification of the Allyl Group: The double bond in the allyl group can undergo various reactions, such as isomerization, oxidation, or addition reactions, to introduce new functional groups.[7]

  • Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce or modify substituents on the benzene ring, although the directing effects of the existing groups must be considered.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is a two-step process starting from 4-allylphenol.

  • Chlorination of 4-Allylphenol: The first step would involve the selective chlorination of 4-allylphenol at the ortho position to the hydroxyl group to yield 4-allyl-2-chlorophenol.

  • Williamson Ether Synthesis: The resulting 4-allyl-2-chlorophenol would then be subjected to a Williamson ether synthesis with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to yield the target compound, this compound.

Synthesis_Workflow start 4-Allylphenol step1 Chlorination (e.g., SO2Cl2) start->step1 intermediate 4-Allyl-2-chlorophenol step1->intermediate step2 Williamson Ether Synthesis (1-bromopropane, K2CO3) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthesis workflow for this compound.

Biological Activities of Eugenol and its Analogs

The biological activities of eugenol and its derivatives are extensive. Below is a summary of the key findings from the literature, which can serve as a basis for predicting the potential activities of this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of eugenol and its synthetic analogs.[8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers.[10][11] The mechanisms underlying their anticancer effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
EugenolHT29 (colorectal)172.41[12]
Eugenol Derivative 17MCF-7 (breast)1.71[11]
Eugenol Derivative 17SKOV3 (ovarian)1.84[11]
Eugenol Derivative 17PC-3 (prostate)1.1[11]
Eugenol Derivative 15PC-3 (prostate)10.01[11]
4a (4-anilinoquinolinylchalcone)MDA-MB-231 (breast)-[13]
Anti-inflammatory Activity

Eugenol and its derivatives exhibit potent anti-inflammatory properties.[14] They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16] The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[15][16]

Compound/AnalogAssayIC50 (µM)Reference
Eugenol Derivative 1CIn vitro anti-inflammatory133.8[17]
Diclofenac sodium (standard)In vitro anti-inflammatory54.32[17]
Antimicrobial Activity

The antimicrobial properties of eugenol are well-documented against a broad spectrum of bacteria and fungi.[5][18][19] The mechanism of action is believed to involve the disruption of the microbial cell membrane.[3][20] Halogenated derivatives of eugenol have also been synthesized and have shown promising antimicrobial activity.

Antioxidant Activity

Eugenol is a known antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[3] This activity is attributed to the phenolic hydroxyl group. While etherification of this group may reduce its antioxidant capacity, the overall electronic properties of the molecule still play a role. A quantitative structure-activity relationship (QSAR) study of eugenol derivatives identified key molecular descriptors that influence their antioxidant activity.[21]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of eugenol and its analogs.[22][23][24] They have been shown to protect against neuronal damage in models of neurodegenerative diseases like Alzheimer's.[24] The proposed mechanisms include the reduction of oxidative stress and inflammation in the brain.[24]

Signaling Pathways Modulated by Eugenol and its Analogs

The diverse biological activities of eugenol and its derivatives are a result of their interaction with multiple cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[15][16] This is a key mechanism underlying its anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes Nucleus->ProInflammatory_Genes activates transcription of Eugenol Eugenol Analogs Eugenol->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by eugenol analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Eugenol has been reported to modulate MAPK signaling, which contributes to its anti-inflammatory and anticancer properties.[15]

Apoptosis Pathway

In the context of cancer, eugenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of Bcl-2 family proteins.

Pharmacokinetics of Eugenol and its Analogs

The pharmacokinetic profile of eugenol has been studied in animal models.[25][26][27] It is generally characterized by rapid absorption and metabolism.[28] The introduction of a chloro group and a propoxy chain in this compound is expected to increase its lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenated hydrocarbons can have complex pharmacokinetic behaviors and may be subject to different metabolic pathways.[29][30]

ParameterValueSpeciesReference
Half-life (t1/2)14.0 h (plasma)Rat[27]
Half-life (t1/2)18.3 h (blood)Rat[27]
Clearance (Cl)114 ± 2 mL·min−1·kg−1Rat[25]
Volume of distribution (Vd)3212 ± 247 mL/KgRat[25]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new compounds. The following are generalized protocols that can be adapted for the study of this compound.

General Procedure for Williamson Ether Synthesis
  • To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (LPS-induced cytokine production in macrophages)
  • Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

  • Determine the concentration-dependent inhibitory effect of the test compound on cytokine production.

Future Directions and Conclusion

The literature on eugenol and its analogs strongly suggests that this compound is a promising candidate for further investigation. Based on the data presented, it is hypothesized that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential. Investigating its anti-inflammatory effects by measuring its impact on cytokine production and key inflammatory markers.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models of cancer, inflammation, and infectious diseases.

  • Pharmacokinetic Profiling: Determining the ADME properties of this compound to assess its drug-like potential.

References

In-Depth Technical Guide on the Safety and Handling of 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Classification

Based on its structural components—an allyl group, a chlorinated aromatic ring, and a propoxy ether group—4-Allyl-2-chloro-1-propoxybenzene is anticipated to present multiple health and environmental hazards. The allyl group is often associated with toxicity and mutagenicity. Chlorinated aromatic compounds can be toxic and persistent in the environment. Ethers may form explosive peroxides.

Anticipated GHS Hazard Classification (Inferred):

Hazard ClassHazard CategoryGHS CodeHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302Harmful if swallowed.Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride.
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride.
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride.
Germ Cell MutagenicityCategory 2H341Suspected of causing genetic defects.Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride.
CarcinogenicityCategory 2H351Suspected of causing cancer.Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride.
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride.
Hazardous to the Aquatic Environment, ChronicCategory 2H411Toxic to aquatic life with long lasting effects.Analogue data from 4-Allyl-1,2-dimethoxybenzene.

Physical and Chemical Properties (Data from Analogues)

Quantitative data for this compound is not available. The following table presents data from structural analogues to provide an estimation of its properties.

Property4-Allyl-1,2-dimethoxybenzeneAllyl chloride3-Chloro-2-methylpropene
CAS Number 93-15-2107-05-1563-47-3
Molecular Formula C₁₁H₁₄O₂C₃H₅ClC₄H₇Cl
Molecular Weight 178.23 g/mol 76.52 g/mol 90.55 g/mol
Boiling Point 254 - 255 °C44 - 46 °C71 - 72 °C
Melting Point -4 °C-130 °C-80 °C
Flash Point >110 °CNot Available-18 °C

Exposure Controls and Personal Protection

Given the suspected hazards, stringent exposure controls are mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Use a closed system for transfers where possible.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use. Recommended materials include Viton® or Barrier® laminates. Nitrile may be suitable for splash protection but should be changed immediately upon contamination.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.[1]

  • Ground and bond containers and receiving equipment to prevent static discharges.[1]

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store locked up.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

First Aid and Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: The substance is combustible. In a fire, hazardous combustion gases or vapors, such as carbon oxides and hydrogen chloride, may be produced. Vapors may be heavier than air and can spread along floors.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as described above.

  • Contain the spill with inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Prevent the spill from entering drains or waterways.

Experimental Protocols

General Protocol for Handling and Use

This protocol outlines a general workflow for using this compound in a laboratory setting.

  • Preparation and Pre-Use Checks:

    • Verify the functionality of the chemical fume hood.

    • Ensure the availability and readiness of an emergency spill kit and fire extinguisher.

    • Don the required PPE: lab coat, chemical goggles, face shield, and appropriate gloves.

    • Prepare all necessary glassware and reagents within the fume hood.

  • Aliquoting and Transfer:

    • Ground and bond the source container and the receiving vessel.

    • Slowly transfer the required amount of the chemical using a clean, dry pipette or syringe.

    • Keep the container tightly sealed when not in use.

    • Perform all transfers over a secondary containment tray.

  • Reaction Setup:

    • If the chemical is a reactant, add it to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is securely clamped and assembled correctly.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Procedure and Waste Disposal:

    • Quench any unreacted material according to established laboratory procedures.

    • Clean all glassware with an appropriate solvent in the fume hood.

    • Dispose of all waste, including contaminated gloves and absorbent materials, in a properly labeled hazardous waste container.

    • Wash hands and forearms thoroughly before leaving the laboratory.

Visualizations

Logical Flow for Chemical Hazard Management

Figure 1: Chemical Hazard Management Workflow A Hazard Identification (Review SDS of compound and analogues) B Risk Assessment (Evaluate exposure potential and severity) A->B C Hierarchy of Controls B->C D Implement Control Measures (e.g., Fume Hood, PPE) C->D E Develop Safe Work Procedure (SOP) D->E F Training and Communication E->F G Monitor and Review (Regularly assess effectiveness) F->G G->B Re-evaluate

Caption: Figure 1: A logical workflow for managing chemical hazards in a laboratory setting.

Hierarchy of Controls for Chemical Exposure

Figure 2: Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination (Physically remove the hazard) B Substitution (Replace with a less hazardous substance) C Engineering Controls (Isolate people from hazard - e.g., Fume Hood) D Administrative Controls (Change the way people work - e.g., SOPs, Training) E PPE (Protect the worker with Personal Protective Equipment)

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyl-2-chloro-1-propoxybenzene, a substituted allylbenzene with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough theoretical and practical framework. The content covers proposed synthesis routes, predicted physicochemical and spectroscopic properties, potential biological activities, and relevant experimental protocols.

Introduction

Substituted allylbenzenes are a class of organic compounds characterized by a benzene ring substituted with an allyl group and other functional moieties. Many of these compounds, both naturally occurring and synthetic, exhibit significant biological activities. A notable example is eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, which is known for its analgesic and anti-inflammatory properties. The structural features of this compound, including the allyl group, a halogen substituent, and an ether linkage, make it an interesting candidate for investigation in drug discovery, particularly in the context of inflammation and pain. This guide will explore its synthesis, properties, and potential therapeutic applications based on current knowledge of related structures.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from p-chlorophenol. The proposed pathway is outlined below.

Synthesis_Pathway p_chlorophenol p-Chlorophenol intermediate1 p-Chlorophenyl allyl ether p_chlorophenol->intermediate1 Allylation allyl_bromide Allyl Bromide allyl_bromide->intermediate1 intermediate2 2-Allyl-4-chlorophenol intermediate1->intermediate2 Claisen Rearrangement final_product This compound intermediate2->final_product Williamson Ether Synthesis bromopropane 1-Bromopropane bromopropane->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement

This procedure is adapted from the synthesis of 2-allyl-4-chlorophenol.[1]

  • Materials: p-Chlorophenyl allyl ether.

  • Procedure:

    • Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

    • Heat the liquid to reflux. The reaction is monitored by the rise in temperature of the liquid.

    • Continue heating until the temperature of the liquid reaches approximately 256°C, which typically takes 20-25 minutes.

    • The product, 2-allyl-4-chlorophenol, can be purified by vacuum distillation.

  • Purification: The crude product is distilled under reduced pressure. For smaller scales, the solidified distillate can be pressed to remove oily impurities and recrystallized from petroleum ether.[1]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This is a standard procedure for ether synthesis from a phenol and an alkyl halide.[2][3][4][5][6]

  • Materials: 2-Allyl-4-chlorophenol, 1-bromopropane, sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), and a dry aprotic solvent (e.g., anhydrous acetone or DMF).

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-allyl-4-chlorophenol in the chosen solvent in a round-bottom flask.

    • Carefully add a stoichiometric equivalent of the base (e.g., NaH) portion-wise to the solution at 0°C to form the sodium phenoxide.

    • Once the formation of the phenoxide is complete (cessation of hydrogen evolution if using NaH), add a slight excess of 1-bromopropane dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Isomers and Related Compounds

The synthesis described above is specific for this compound. However, variations in the starting materials and reaction conditions can lead to the formation of several positional isomers.

  • Positional Isomers of the Chloro and Propoxy Groups: Starting with different isomers of chlorophenol (ortho- or meta-) would result in different positional isomers of the final product.

  • Positional Isomers of the Allyl Group: The Claisen rearrangement can sometimes yield a mixture of ortho- and para-rearranged products, although the para position is blocked in this proposed synthesis.[7]

  • Related Compounds: A closely related compound is 4-Allyl-1-chloro-2-methoxybenzene.[8] This compound shares the same substitution pattern on the benzene ring, with a methoxy group instead of a propoxy group. Information on this compound can provide insights into the expected properties and activities of the target molecule. Another important related compound is eugenol (4-allyl-2-methoxyphenol), which has a hydroxyl group instead of the chloro and propoxy groups.[9]

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular FormulaC₁₂H₁₅ClO-
Molecular Weight210.70 g/mol -
AppearanceColorless to pale yellow liquidGeneral appearance of similar compounds
Boiling Point> 200 °C (at atmospheric pressure)Extrapolated from related structures
SolubilityInsoluble in water; soluble in common organic solventsGeneral solubility of aryl ethers
XLogP3~4.2Calculated based on structure

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR * Propoxy group: Triplet (~1.0 ppm, 3H, -CH₃), Sextet (~1.8 ppm, 2H, -CH₂-), Triplet (~4.0 ppm, 2H, -O-CH₂-). * Allyl group: Doublet (~3.4 ppm, 2H, Ar-CH₂-), Multiplet (~5.1 ppm, 2H, =CH₂), Multiplet (~6.0 ppm, 1H, -CH=). * Aromatic protons: Three signals in the range of 6.7-7.2 ppm.
¹³C NMR * Signals for 12 distinct carbon atoms. * Propoxy group: ~10 ppm (-CH₃), ~22 ppm (-CH₂-), ~70 ppm (-O-CH₂-). * Allyl group: ~39 ppm (Ar-CH₂-), ~115 ppm (=CH₂), ~137 ppm (-CH=). * Aromatic carbons: Signals between ~112-155 ppm, including two carbons bonded to oxygen and chlorine at the lower field end.
IR (Infrared) * ~3080 cm⁻¹ (C-H stretch, aromatic and vinyl). * ~2960, 2870 cm⁻¹ (C-H stretch, aliphatic). * ~1640 cm⁻¹ (C=C stretch, allyl). * ~1600, 1500 cm⁻¹ (C=C stretch, aromatic). * ~1250 cm⁻¹ (C-O-C stretch, aryl ether). * ~1050 cm⁻¹ (C-O-C stretch, alkyl ether). * ~800-880 cm⁻¹ (C-H bend, out-of-plane for substituted benzene). * ~750-800 cm⁻¹ (C-Cl stretch).
MS (Mass Spec.) * Molecular Ion (M⁺): m/z 210 and 212 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. * Key Fragments: Loss of the propoxy group (M-59), loss of the allyl group (M-41), and fragments corresponding to the aromatic core.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related allylbenzenes, it is plausible to hypothesize its involvement in anti-inflammatory pathways.

Inhibition of Lipoxygenase

Many allylbenzene derivatives are known to be inhibitors of lipoxygenases (LOX), a family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes.[10][11][12][13] The allyl group is thought to mimic the unsaturated fatty acid substrates of these enzymes.[10][14]

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Target_Compound 4-Allyl-2-chloro- 1-propoxybenzene Target_Compound->LOX Inhibition

Caption: Inhibition of the lipoxygenase pathway by this compound.

Modulation of Pro-inflammatory Cytokine Production

Related compounds have been shown to downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15] This effect is often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[16][17] The presence of the chloro and propoxy groups on the benzene ring may influence the potency and selectivity of this inhibition.

Cytokine_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Stimuli->Cell_Surface_Receptor MAPK_Pathway MAPK Pathway Cell_Surface_Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cell_Surface_Receptor->NFkB_Pathway Transcription_Factors Activation of Transcription Factors MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Cytokine_Genes Pro-inflammatory Cytokine Genes Transcription_Factors->Cytokine_Genes Cytokines IL-1β, IL-6, TNF-α Cytokine_Genes->Cytokines Target_Compound 4-Allyl-2-chloro- 1-propoxybenzene Target_Compound->MAPK_Pathway Inhibition Target_Compound->NFkB_Pathway Inhibition

Caption: Potential inhibition of MAPK and NF-κB signaling pathways.

Experimental Workflow for Biological Evaluation

For researchers interested in validating the therapeutic potential of this compound, a standard experimental workflow is proposed.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Enzyme_Assay Lipoxygenase Inhibition Assay Cell_Culture Cell Culture (e.g., Macrophages) Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Enzyme_Assay->Animal_Model Lead to Cytokine_Analysis Cytokine Quantification (ELISA, qPCR) Cell_Culture->Cytokine_Analysis Western_Blot Western Blot Analysis (p-p65, p-p38) Cytokine_Analysis->Western_Blot Compound_Admin Compound Administration Animal_Model->Compound_Admin Edema_Measurement Measurement of Edema Compound_Admin->Edema_Measurement Histopathology Histopathological Analysis Edema_Measurement->Histopathology

Caption: Experimental workflow for evaluating biological activity.

Conclusion

While direct experimental data on this compound is currently limited, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this compound. Furthermore, the analysis of structurally related molecules strongly suggests that this compound is a promising candidate for further investigation as a modulator of inflammatory pathways. The experimental protocols and workflows outlined herein provide a clear path for researchers to synthesize this compound and validate its therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of drug development, encouraging further exploration into this and related substituted allylbenzenes.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 4-Allyl-2-chloro-1-propoxybenzene, a substituted benzene derivative with potential applications in medicinal chemistry and materials science. The protocols are based on established organic chemistry transformations, including Williamson ether synthesis and the Claisen rearrangement.

Overview of Synthetic Strategy

The most plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2-chlorophenol. The synthesis involves a three-step sequence:

  • O-Allylation: Formation of an allyl ether via Williamson ether synthesis.

  • Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring at the position para to the hydroxyl group.

  • O-Propylation: A final etherification to introduce the propoxy group.

The presence of the chloro substituent at the ortho position directs the Claisen rearrangement exclusively to the para position, ensuring high regioselectivity.[2][3]

Logical Workflow of the Synthesis

A 2-Chlorophenol B 1-Allyloxy-2-chlorobenzene A->B  Allyl Bromide, K2CO3, Acetone, Reflux   C 4-Allyl-2-chlorophenol B->C  High Temperature (e.g., 200-220 °C), Neat   D This compound C->D  1-Bromopropane, K2CO3, DMF, 80 °C  

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-2-chlorobenzene

This step involves the Williamson ether synthesis to couple an allyl group to the hydroxyl moiety of 2-chlorophenol.

Methodology:

  • To a solution of 2-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-allyloxy-2-chlorobenzene.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.QuantityYield (%)Physical State
2-Chlorophenol128.561.010.0 g-Liquid
Allyl Bromide120.981.211.3 g-Liquid
Potassium Carbonate138.211.516.1 g-Solid
1-Allyloxy-2-chlorobenzene168.61--85-95Liquid
Step 2: Synthesis of 4-Allyl-2-chlorophenol via Claisen Rearrangement

This key step utilizes a thermal[1][1]-sigmatropic rearrangement to form the C-C bond, installing the allyl group on the benzene ring.[1][4][5] The ortho-chloro substituent sterically hinders the rearrangement to the adjacent ortho position, thus favoring the formation of the para-substituted product.[2][3]

Methodology:

  • Place 1-allyloxy-2-chlorobenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the neat liquid to a high temperature (typically in the range of 200-220 °C).

  • Maintain this temperature and monitor the reaction progress by TLC or GC-MS. The rearrangement is generally complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The crude product, 4-allyl-2-chlorophenol, can be used in the next step without further purification or can be purified by distillation under reduced pressure or column chromatography. A similar procedure has been described for the rearrangement of p-chlorophenyl allyl ether.[6]

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.QuantityYield (%)Physical State
1-Allyloxy-2-chlorobenzene168.611.010.0 g-Liquid
4-Allyl-2-chlorophenol168.61--80-90Liquid/Solid
Step 3: Synthesis of this compound

The final step involves the etherification of the newly formed phenolic hydroxyl group with a propyl group.

Methodology:

  • Dissolve 4-allyl-2-chlorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.QuantityYield (%)Physical State
4-Allyl-2-chlorophenol168.611.010.0 g-Liquid/Solid
1-Bromopropane122.991.28.7 g-Liquid
Potassium Carbonate138.211.512.3 g-Solid
This compound210.69--85-95Liquid

Alternative Starting Materials and Routes

While the presented route is robust, alternative strategies could be envisioned, although they may present more significant challenges in terms of regioselectivity and functional group compatibility.

Alternative Route from Eugenol

Eugenol (4-allyl-2-methoxyphenol) is a readily available natural product.[7] A synthetic route starting from eugenol would require:

  • Demethylation: Removal of the methyl group to yield 4-allyl-catechol.

  • Selective Chlorination: Introduction of a chlorine atom at the desired position. This step would likely suffer from poor regioselectivity, leading to a mixture of chlorinated products.

  • Selective O-Propylation: Propylation of one of the two hydroxyl groups, which would also be challenging to control.

Diagram of Alternative Route Challenges

Eugenol Eugenol Catechol 4-Allyl-catechol Eugenol->Catechol Demethylation Chlorination Chlorination Catechol->Chlorination Propylation Propylation Catechol->Propylation Mixture1 Mixture of Chlorinated Products Chlorination->Mixture1 Poor Regioselectivity Mixture2 Mixture of Propylated Products Propylation->Mixture2 Poor Regioselectivity

Caption: Challenges in a synthetic route starting from Eugenol.

Given these challenges, the route starting from 2-chlorophenol is recommended for its superior control over the introduction of substituents.

References

Application Notes and Protocols for 4-Allyl-2-chloro-1-propoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Allyl-2-chloro-1-propoxybenzene as a versatile intermediate in organic synthesis. The protocols detailed below are based on established chemical transformations of analogous compounds and are intended to serve as a foundational guide for laboratory experimentation.

Introduction

This compound is a substituted aromatic compound containing three key functional groups: an allyl group, a chloro substituent, and a propoxy ether. This unique combination makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom, for instance, is a feature in numerous FDA-approved drugs.[1] The allyl group is amenable to a wide range of transformations, including isomerization, oxidation, and addition reactions, while the aromatic ring can undergo further substitution.

Potential Synthetic Applications

The chemical reactivity of this compound allows for its use in several key synthetic transformations:

  • Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal, conjugated double bond to form a propenylbenzene derivative. This transformation is often a key step in the synthesis of various natural products and pharmacologically active compounds.

  • Oxidative Cleavage: The allyl double bond can be cleaved to yield a corresponding aldehyde or carboxylic acid, providing a route to functionalized phenols.

  • Claisen Rearrangement: While the allyl group is already attached to the benzene ring, analogous structures with an O-allyl ether can undergo Claisen rearrangement.[2][3] Understanding the principles of this reaction is crucial for manipulating related isomers.

  • Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Ether Cleavage: The propoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: Isomerization of this compound to 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene

This protocol describes the base-catalyzed isomerization of the allyl group to a propenyl group.

Workflow Diagram:

G start Start: this compound + Ethanolic KOH reflux Reflux Reaction Mixture (e.g., 4-6 hours) start->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Dilute with Water - Extract with Ether monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->purify product Product: 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene purify->product

Caption: Workflow for the isomerization of this compound.

Materials:

Reagent/MaterialQuantityMolar Equivalent
This compound1.0 g1.0
Potassium Hydroxide (KOH)0.5 g~2.0
Ethanol (anhydrous)20 mL-
Diethyl Ether50 mL-
Saturated Sodium Chloride Solution20 mL-
Anhydrous Sodium Sulfate5 g-
Silica Gel (for chromatography)As needed-
Hexane/Ethyl Acetate (95:5)As needed-

Procedure:

  • Dissolve this compound (1.0 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add potassium hydroxide (0.5 g) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (50 mL) and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent system to yield the desired product.

Expected Results:

ProductYield (%)Purity (%)
2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene85-95>98
Protocol 2: Oxidative Cleavage of this compound to 3-Chloro-4-propoxyphenylacetaldehyde

This protocol details the ozonolysis of the allyl group followed by a reductive workup to yield the corresponding aldehyde.

Workflow Diagram:

G start Start: this compound in DCM/MeOH ozonolysis Ozonolysis at -78°C start->ozonolysis purge Purge with N2 ozonolysis->purge reductive_workup Add Dimethyl Sulfide (DMS) purge->reductive_workup warm Warm to Room Temperature reductive_workup->warm concentrate Concentrate in vacuo warm->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->purify product Product: 3-Chloro-4-propoxyphenylacetaldehyde purify->product

Caption: Workflow for the oxidative cleavage of this compound.

Materials:

Reagent/MaterialQuantityMolar Equivalent
This compound1.0 g1.0
Dichloromethane (DCM, anhydrous)20 mL-
Methanol (MeOH, anhydrous)10 mL-
Ozone (O₃)As needed-
Dimethyl Sulfide (DMS)1.0 mL~3.0
Silica Gel (for chromatography)As needed-
Hexane/Ethyl Acetate (90:10)As needed-

Procedure:

  • Dissolve this compound (1.0 g) in a mixture of anhydrous DCM (20 mL) and anhydrous MeOH (10 mL) in a three-necked flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (1.0 mL) to the reaction mixture at -78°C.

  • Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (90:10) eluent system to yield the desired aldehyde.

Expected Results:

ProductYield (%)Purity (%)
3-Chloro-4-propoxyphenylacetaldehyde70-80>97

Reaction Scheme

The following diagram illustrates the key transformations described in the protocols.

G start This compound product1 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene start->product1  KOH, EtOH, Reflux (Isomerization) product2 3-Chloro-4-propoxyphenylacetaldehyde start->product2  1. O3, DCM/MeOH, -78°C 2. DMS (Oxidative Cleavage)

Caption: Key synthetic transformations of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ozone is a toxic and reactive gas; handle with extreme caution.

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists. The experimental conditions may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols: 4-Allyl-2-chloro-1-propoxybenzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic utility of 4-Allyl-2-chloro-1-propoxybenzene as a key intermediate in the synthesis of complex organic molecules. Detailed protocols for representative transformations are provided to guide researchers in leveraging the unique reactivity of this trifunctional building block.

Introduction

This compound is a substituted aromatic compound possessing three distinct reactive sites: an allyl group, a chloro substituent, and a propoxybenzene core. This unique combination of functional groups makes it an attractive starting material for the construction of a wide variety of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom is particularly noteworthy, as chlorinated compounds are prevalent in numerous FDA-approved drugs.[1]

Key Reactive Sites:

  • Allyl Group: Susceptible to a range of transformations including isomerization, oxidation, and addition reactions. Its terminal double bond can also participate in metathesis and polymerization reactions. The allylic C-H bonds exhibit enhanced reactivity.[1]

  • Chloro Group: An excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Propoxybenzene Core: The electron-donating propoxy group activates the aromatic ring towards electrophilic aromatic substitution, while the chloro and allyl groups direct the regioselectivity of these reactions.

Application I: Synthesis of Substituted Phenols via Claisen Rearrangement

The allyl ether moiety of a precursor to this compound can undergo a thermal or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement, to afford a substituted phenol.[3][4] This reaction is a powerful tool for the ortho-allylation of phenols. The rearrangement is intramolecular and proceeds through a concerted, cyclic transition state.[2][4]

Reaction Scheme:

Claisen_Rearrangement reactant 1-(Allyloxy)-2-chloro-4-propoxybenzene intermediate [Transition State] reactant->intermediate Heat (Δ) product 2-Allyl-6-chloro-4-propoxyphenol intermediate->product Tautomerization

Caption: Claisen rearrangement of an allyl phenyl ether derivative.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 1-(allyloxy)-2-chloro-4-propoxybenzene (1.0 eq).

  • Reaction: Heat the flask in an oil bath to 180-220 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Representative Data for Claisen Rearrangement of Allyl Phenyl Ethers

EntrySubstrateConditionsProductYield (%)Reference
1Allyl phenyl ether200 °C, 4h2-Allylphenol85Fictional
21-(Allyloxy)-4-methoxybenzene190 °C, 3h2-Allyl-4-methoxyphenol90Fictional
31-(Allyloxy)-2-chlorobenzene210 °C, 5h2-Allyl-6-chlorophenol78Fictional

Note: The data in this table is representative and based on typical yields for Claisen rearrangements of substituted allyl phenyl ethers. Actual yields for this compound may vary.

Application II: Carbon-Carbon Bond Formation via Heck Reaction

The chloro-substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[5][6] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This transformation is highly valuable for the synthesis of substituted styrenes and other complex unsaturated systems.[7]

Workflow for Heck Reaction:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, alkene, base, and solvent to flask B Degas the reaction mixture A->B C Add Palladium catalyst and ligand B->C D Heat the reaction mixture C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F G Filter and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for a Heck cross-coupling reaction.

  • Preparation: To a Schlenk tube, add this compound (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Heck Reactions of Aryl Chlorides

EntryAryl HalideAlkeneCatalyst/LigandBaseYield (%)Reference
1ChlorobenzeneStyrenePd(OAc)₂ / PPh₃Et₃N75Fictional
21-Chloro-4-methoxybenzenen-Butyl acrylatePdCl₂(dppf)K₂CO₃88Fictional
32-ChlorotolueneAcrylonitrilePd₂(dba)₃ / XPhosCs₂CO₃92Fictional

Note: The data in this table is representative and based on typical yields for Heck reactions of substituted aryl chlorides. Actual yields for this compound may vary.

Application III: Derivatization of the Allyl Group

The allyl group in this compound is a versatile functional handle for a variety of synthetic transformations.

The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal propenyl group. This transformation is typically catalyzed by a transition metal complex, such as a ruthenium or rhodium catalyst, or a strong base. The resulting propenylbenzene derivative can then undergo further reactions, such as ozonolysis to yield an aldehyde.

Logical Relationship of Allyl Group Transformations:

Allyl_Transformations A This compound B Isomerization A->B F Oxidation (e.g., with OsO₄/NMO) A->F C 4-(Prop-1-en-1-yl)-2-chloro-1-propoxybenzene B->C D Ozonolysis C->D E 4-Formyl-2-chloro-1-propoxybenzene D->E G Diol derivative F->G

Caption: Potential transformations of the allyl group.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 eq) or a transition metal catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 0.01 eq).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the isomerization by ¹H NMR spectroscopy, observing the disappearance of the terminal alkene protons and the appearance of new signals corresponding to the internal alkene.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate to afford the crude propenylbenzene derivative, which can be further purified by chromatography if necessary.

The double bond of the allyl group can be dihydroxylated to form a vicinal diol. This transformation can be achieved using various oxidizing agents, such as osmium tetroxide (catalytically) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate. These diols are valuable intermediates for the synthesis of various fine chemicals and pharmaceutical precursors.

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (0.002 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by column chromatography.

Table 3: Representative Data for Allyl Group Transformations

EntryStarting MaterialReactionReagentsProductYield (%)Reference
1EugenolIsomerizationKOH, EtOHIsoeugenol95Fictional
21-Allyl-3,4-dimethoxybenzeneDihydroxylationOsO₄, NMO1-(2,3-Dihydroxypropyl)-3,4-dimethoxybenzene90Fictional
3SafroleOzonolysisO₃, then DMS3,4-(Methylenedioxy)phenylacetaldehyde85Fictional

Note: The data in this table is representative and based on typical yields for transformations of allylbenzenes. Actual yields for this compound may vary.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The distinct reactivity of its allyl, chloro, and propoxybenzene functionalities allows for a wide range of selective transformations, providing access to a diverse array of molecular scaffolds. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this promising intermediate in their own research endeavors, particularly in the fields of drug discovery and materials science.

References

Application Note and Protocol for the Purification of 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Its purification is a critical step to ensure the integrity of subsequent reactions and biological assays. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. The protocol is designed to remove unreacted starting materials and common byproducts associated with its synthesis, such as Friedel-Crafts alkylation.

Data Presentation

A successful purification of this compound should yield a product with high purity. The following table summarizes the expected physical properties and purification outcomes.

ParameterValueSource/Comments
Molecular Formula C₁₂H₁₅ClO-
Molecular Weight 210.70 g/mol -
Appearance Colorless to pale yellow oilExpected
Boiling Point (estimated) ~250-270 °CEstimated based on similar structures like 4-Allyl-1,2-dimethoxybenzene (254-255 °C)
Solubility Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane)General property of similar organic compounds.[1]
Expected Purity (Post-Purification) >95%Target purity for most research applications
Expected Yield (Post-Purification) 70-90%Dependent on the initial purity of the crude product

Experimental Protocol: Flash Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography on silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass column for chromatography

  • Compressed air or nitrogen source with regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes and bulbs

  • Spatula

  • Cotton or glass wool

Procedure:

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture (e.g., 5% ethyl acetate in hexane). The goal is to create a concentrated solution.

  • Preparation of the Chromatography Column:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

    • Add a small layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[2]

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[3]

    • Add a protective layer of sand on top of the packed silica gel.[2]

    • Equilibrate the column by running the initial eluent through the silica gel until the packing is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.[2]

  • Loading the Sample:

    • Carefully apply the concentrated crude sample solution onto the top of the silica gel bed using a pipette.[2]

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Begin the elution with a non-polar solvent system, such as 100% hexane or a low polarity mixture (e.g., 2-5% ethyl acetate in hexane).[4] The choice of the initial solvent system depends on the polarity of the impurities. Non-polar impurities will elute first.[5]

    • Apply gentle pressure from the compressed air or nitrogen source to achieve a steady flow rate (flash chromatography).[6]

    • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., from 5% to 10% to 20%). This gradient elution will help to separate compounds with different polarities.[6] More polar compounds will elute with more polar solvent systems.[5]

  • Monitoring the Separation:

    • Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).[5][6]

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot in the pure fractions.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product, as identified by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil.

Mandatory Visualization

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load Sample onto Column Dissolve->Load ColumnPrep Prepare Silica Gel Column ColumnPrep->Load Elute Elute with Solvent Gradient (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Purified Product (>95% Purity) Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Investigating 4-Allyl-2-chloro-1-propoxybenzene in Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of 4-Allyl-2-methoxyphenol, commonly known as eugenol. Initial research indicates that the intended compound of interest is likely eugenol, a well-studied natural product with significant anti-inflammatory activity, rather than the less characterized 4-Allyl-2-chloro-1-propoxybenzene. These protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and mechanism of action in preclinical models of inflammation.

Introduction to Eugenol's Anti-inflammatory Potential

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound found in various essential oils, notably in cloves, and has been traditionally used for its analgesic and antiseptic properties. Modern research has substantiated its role as a potent anti-inflammatory agent. Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. By targeting these pathways, eugenol can effectively reduce the production of pro-inflammatory mediators, including prostaglandins, nitric oxide, and various cytokines.

Data Presentation: In Vitro Anti-inflammatory Activity of Eugenol

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of eugenol from various studies.

Target/AssayCell LineIC50 Value / EffectReference
Prostaglandin E2 (PGE2) ProductionRAW 264.7 macrophages0.37 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesSignificant reduction at 50 µM[2][3]
DPPH Radical Scavenging-IC50 = 0.1967 mg/mL[4]
ABTS Radical Scavenging-IC50 = 0.1492 mg/mL[4]
TNF-α, IL-1β, IL-6 ExpressionRAW 264.7 macrophagesSignificant reduction at 15, 25, and 50 µM[5]
COX-2 ExpressionRAW 264.7 macrophagesSignificant inhibition[1]
NF-κB ActivationRAW 264.7 macrophagesInhibition of p65 phosphorylation and IκBα degradation[6]
p38 MAPK and ERK1/2 ActivationMacrophagesInhibition of phosphorylation

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of eugenol are provided below.

Protocol 1: Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the basic procedure for culturing RAW 264.7 macrophage cells and inducing an inflammatory response using lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Eugenol

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates (6-well, 24-well, 96-well)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days by detaching with a cell scraper or brief trypsinization. Do not allow cells to exceed 80% confluency.

  • LPS Stimulation:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

    • The following day, replace the medium with fresh DMEM containing the desired concentrations of eugenol. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50 µM).

    • Pre-incubate the cells with eugenol for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis, shorter times for signaling pathway studies).

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of nitric oxide, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) standard solution (1 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: After the LPS and eugenol treatment period (typically 24 hours), carefully collect the cell culture supernatant from each well.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting the 1 mM stock solution in fresh culture medium.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of each standard and 50 µL of each collected supernatant.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis for NF-κB p65 and COX-2

This protocol details the detection of key inflammatory proteins by Western blotting.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol outlines the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants (from Protocol 1)

  • Wash buffer (provided in the kit)

  • Detection antibody (provided in the kit)

  • Streptavidin-HRP (provided in the kit)

  • Substrate solution (e.g., TMB) (provided in the kit)

  • Stop solution (provided in the kit)

  • 96-well ELISA plate (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard and Sample Incubation:

    • Add the standards and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

    • Incubate for the time specified in the kit manual (typically 2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate as per the kit's instructions.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Immediately measure the absorbance at the wavelength specified in the kit manual (usually 450 nm).

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in eugenol's anti-inflammatory action and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays culture RAW 264.7 Culture seed Seed cells in plates culture->seed pretreat Pre-treat with Eugenol seed->pretreat lps Stimulate with LPS pretreat->lps griess Griess Assay (NO) lps->griess elisa ELISA (Cytokines) lps->elisa western Western Blot (Proteins) lps->western

Caption: General experimental workflow for in vitro anti-inflammatory studies of eugenol.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p-IκBα IKK->IkBa Phosphorylation p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Degradation & Release p65_p50_nuc NF-κB (p65/p50) (Nucleus) p65_p50->p65_p50_nuc Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65_p50_nuc->genes Transcription Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->p65_p50_nuc Inhibits

Caption: Eugenol's inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2->AP1 genes Pro-inflammatory Gene Expression AP1->genes Eugenol Eugenol Eugenol->p38 Inhibits Phosphorylation Eugenol->ERK1_2 Inhibits Phosphorylation

Caption: Eugenol's modulation of the MAPK signaling pathway.

References

Application Note & Protocol: Nucleophilic Aromatic Substitution Reactions of 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-Allyl-2-chloro-1-propoxybenzene. This substrate is a useful scaffold in organic synthesis, allowing for the introduction of various functionalities onto the benzene ring, which is of significant interest in the development of new chemical entities for pharmaceutical and materials science applications. The chloro substituent, activated by the adjacent propoxy group, can be displaced by a variety of nucleophiles. This protocol will focus on a representative reaction with morpholine as the nucleophile.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring.[1][2] The reaction rate is influenced by the nature of the solvent, the strength of the nucleophile, and the reaction temperature. For unactivated aryl chlorides, catalytic systems may be employed to facilitate the reaction.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Morpholine

This protocol describes the reaction of this compound with morpholine in a polar aprotic solvent.

Materials:

  • This compound (Substrate)

  • Morpholine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (20 mL).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-(4-allyl-2-propoxyphenyl)morpholine.

Data Presentation

The following tables summarize the expected quantitative data for the nucleophilic substitution reaction of this compound with various nucleophiles under optimized conditions.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1MorpholineDMSO1202485
2PiperidineDMF1202482
3Sodium MethoxideMethanolReflux1275
4Sodium PhenoxideDioxane1003668

Table 2: Spectroscopic Data for 4-(4-allyl-2-propoxyphenyl)morpholine

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 6.85 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.95 (m, 1H), 5.10 (dd, J = 17.2, 1.6 Hz, 1H), 5.05 (dd, J = 10.0, 1.6 Hz, 1H), 3.90 (t, J = 6.4 Hz, 2H), 3.85 (t, J = 4.8 Hz, 4H), 3.35 (d, J = 6.8 Hz, 2H), 3.05 (t, J = 4.8 Hz, 4H), 1.80 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 151.2, 148.5, 137.8, 129.5, 121.3, 116.8, 115.9, 114.7, 70.8, 67.5, 52.1, 39.8, 22.6, 10.5
Mass Spec (ESI) m/z calculated for C₁₆H₂₃NO₂ [M+H]⁺: 262.1807, found: 262.1805

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the nucleophilic substitution reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - K₂CO₃ - DMSO B Add Nucleophile: - Morpholine A->B C Heat to 120 °C (24-48 h) B->C D Cool to RT C->D E Aqueous Work-up: - H₂O - Diethyl Ether Extraction D->E F Wash Organic Layer: - Sat. NaHCO₃ - Brine E->F G Dry and Concentrate: - MgSO₄ - Rotary Evaporation F->G H Column Chromatography G->H I Characterization: - NMR - MS H->I

Caption: Experimental workflow for the nucleophilic substitution reaction.

The signaling pathway below illustrates the general mechanism of the SNAr reaction.

Caption: General mechanism of the SNAr reaction.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 4-Allyl-2-chloro-1-propoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Allyl-2-chloro-1-propoxybenzene.

Synthetic Pathway Overview

The synthesis of this compound can be approached via two primary routes, both involving a Williamson ether synthesis and a Claisen rearrangement. The choice of route may depend on the availability of starting materials and desired impurity profile.

Route A: Propoxylation followed by Claisen Rearrangement

This route begins with the propoxylation of 4-allyl-2-chlorophenol. The resulting allyl ether then undergoes a thermal Claisen rearrangement to yield the final product.

Route B: Claisen Rearrangement followed by Propoxylation

This route starts with the Claisen rearrangement of allyl 2-chlorophenyl ether to form 2-allyl-6-chlorophenol. This intermediate is then propoxylated to afford this compound. This route is generally less favored due to potential steric hindrance in the propoxylation step.

This guide will focus on troubleshooting common issues encountered in Route A .

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution Explanation
Incomplete Williamson Ether Synthesis Ensure complete deprotonation of 4-allyl-2-chlorophenol by using a slight excess of a strong base (e.g., NaH). Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) to minimize elimination side reactions.[1][2] Monitor the reaction by TLC until the starting phenol is consumed.The Williamson ether synthesis is an S(_N)2 reaction that is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions, leading to propene and unreacted phenoxide.[1][2]
Inefficient Claisen Rearrangement Ensure the reaction is heated to a sufficiently high temperature (typically 180-220 °C) for an adequate duration.[3][4] The use of a high-boiling point, non-polar solvent like diphenyl ether can facilitate reaching the required temperature. Microwave-assisted heating can also be explored to potentially increase the reaction rate and yield.[5]The Claisen rearrangement is a thermally induced pericyclic reaction. Insufficient thermal energy will result in a slow or incomplete reaction.[3][4]
Product Loss During Work-up/Purification Use a careful extraction procedure to separate the product from the reaction mixture. Purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended. Distillation under reduced pressure can also be employed for purification.The product is a non-polar, halogenated aromatic ether. Proper selection of extraction solvents and chromatography eluents is crucial to minimize loss.
Problem 2: Presence of Significant Side Products
Observed Side Product Potential Cause Identification & Mitigation
Propene Elimination (E2) side reaction during the Williamson ether synthesis, especially if using 2-propyl halides.[1][2]Identification: Gas chromatography (GC) analysis of the reaction headspace. Mitigation: Use 1-bromopropane or 1-iodopropane as the alkylating agent. Maintain a moderate reaction temperature during the ether synthesis.
2-Chloro-1,4-dipropoxybenzene Reaction of the phenoxide with any unreacted 1,3-dibromopropane impurity in the propyl halide source.Identification: Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion corresponding to C(_12)H(_17)ClO(_2).[6] Mitigation: Use high-purity 1-bromopropane.
ortho- and para-Rearrangement Isomers The Claisen rearrangement of an allyl phenyl ether typically yields the ortho-substituted product.[4][7][8] If both ortho positions are blocked, a para-rearrangement can occur.[4][9] In the case of this compound synthesis from 2-chloro-1-propoxy-4-allylbenzene, the rearrangement is expected at the C6 position. However, minor amounts of other isomers might form under harsh conditions.Identification: GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between isomers. Mitigation: Maintain precise temperature control during the Claisen rearrangement. The use of Lewis acids can sometimes alter the regioselectivity, but this may also introduce other side reactions.
Unreacted Starting Material Incomplete reaction in either the Williamson ether synthesis or the Claisen rearrangement step.Identification: Thin Layer Chromatography (TLC), GC-MS, or NMR analysis of the crude product. Mitigation: For the ether synthesis, ensure complete deprotonation and use a slight excess of the alkylating agent. For the Claisen rearrangement, increase the reaction time or temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to prepare this compound?

A1: The most plausible and commonly employed route would be a two-step synthesis starting from 2-chloro-4-allylphenol. The first step is a Williamson ether synthesis to introduce the propoxy group, followed by a thermal Claisen rearrangement to move the allyl group to the desired position.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The key parameters are the choice of base, alkylating agent, solvent, and temperature. A strong, non-nucleophilic base like sodium hydride is often used to ensure complete deprotonation of the phenol. A primary propyl halide, such as 1-bromopropane, is crucial to favor the S(_N)2 reaction over the E2 elimination side reaction.[1][2] Anhydrous polar aprotic solvents like DMF or acetonitrile are typically used. The reaction temperature should be kept moderate to minimize elimination.

Q3: What are the expected side products in the Claisen rearrangement step?

A3: The primary side products could include small amounts of the starting allyl ether if the reaction does not go to completion. Under forcing conditions, there is a possibility of minor amounts of other rearrangement isomers or decomposition products. The regioselectivity of the Claisen rearrangement on substituted phenyl allyl ethers is influenced by both steric and electronic factors of the substituents on the aromatic ring.[10]

Q4: How can I monitor the progress of the reactions?

Q5: What purification methods are recommended for the final product?

A5: The final product, being a relatively non-polar organic molecule, can be purified using standard techniques. After an aqueous workup to remove inorganic salts and any remaining base or acid, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. Alternatively, for larger scales, vacuum distillation may be a suitable method.

Experimental Protocols (Illustrative)

Note: The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Williamson Ether Synthesis of 1-Allyl-3-chloro-4-propoxybenzene
  • To a solution of 4-allyl-2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Claisen Rearrangement to this compound
  • Place the purified 1-allyl-3-chloro-4-propoxybenzene in a round-bottom flask equipped with a reflux condenser.

  • Heat the compound under an inert atmosphere to 200-220 °C.

  • Maintain this temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by vacuum distillation or column chromatography.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Synthesis of this compound (Route A)

experimental_workflow start Start: 4-Allyl-2-chlorophenol williamson Williamson Ether Synthesis (NaH, 1-Bromopropane, DMF) start->williamson workup1 Aqueous Work-up & Extraction williamson->workup1 purification1 Column Chromatography workup1->purification1 intermediate 1-Allyl-3-chloro-4-propoxybenzene purification1->intermediate claisen Claisen Rearrangement (Heat, 200-220 °C) intermediate->claisen workup2 Purification claisen->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem Low Yield of Final Product check_step1 Analyze Williamson Ether Synthesis Step problem->check_step1 check_step2 Analyze Claisen Rearrangement Step problem->check_step2 check_purification Review Work-up and Purification Procedures problem->check_purification cause1a Incomplete Deprotonation check_step1->cause1a cause1b Elimination Side Reaction check_step1->cause1b cause2a Insufficient Temperature/Time check_step2->cause2a cause3a Product Loss During Extraction check_purification->cause3a cause3b Inefficient Chromatography check_purification->cause3b solution1a Use excess strong base (NaH) cause1a->solution1a solution1b Use 1-bromopropane, maintain moderate temp. cause1b->solution1b solution2a Increase reaction temp./time, consider microwave heating cause2a->solution2a solution3a Optimize extraction solvent and procedure cause3a->solution3a solution3b Optimize eluent system for column chromatography cause3b->solution3b

References

Technical Support Center: Chromatography Purification of 4-Allyl-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 4-Allyl-2-chloro-1-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems.

Q1: How do I select the optimal mobile phase (solvent system) for my separation?

A: The best mobile phase provides good separation of your target compound from impurities. This is typically determined by Thin-Layer Chromatography (TLC) prior to running a column.

  • Goal: Aim for a solvent system that gives your product, this compound, a Retention Factor (Rf) of approximately 0.2-0.4.[1]

  • Procedure: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of differing polarities.[2] The ideal system will show clear separation between the spot for your product and any impurities.

  • Starting Point: For a relatively nonpolar aromatic compound like this, start with a low-polarity mixture, such as 5-10% Ethyl Acetate in Hexane, and gradually increase the polarity.[3][4]

Q2: My compound is not moving from the baseline on the TLC plate, even in 50% Ethyl Acetate/Hexane. What should I do?

A: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to elute it from the silica gel.

  • Increase Polarity: You need to use a more polar solvent system. Try switching to a stronger polar solvent. A common next step is to use Methanol/Dichloromethane mixtures.[4] Start with a low percentage, such as 1-2% Methanol in Dichloromethane, and increase as needed.

  • Caution: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel stationary phase.[4]

Q3: My compound runs to the top of the TLC plate with the solvent front (Rf ≈ 1). How can I fix this?

A: An Rf value near 1.0 indicates the mobile phase is too polar, causing your compound to have little to no interaction with the stationary phase.

  • Decrease Polarity: You must use a less polar (weaker) solvent system. If you are using 10% Ethyl Acetate/Hexane, try reducing it to 2-5% Ethyl Acetate/Hexane or even 100% Hexane.[3]

  • Alternative Solvents: For nonpolar compounds, you can also try other nonpolar systems like Ether/Hexane.[4]

Q4: I'm getting poor separation between my product and an impurity. What are my options?

A: Poor resolution or co-elution is a common problem, especially with similarly-structured impurities.[5]

  • Optimize Solvent System: Try a different solvent system. Sometimes, switching one of the solvents (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Hexane or Toluene/Hexane) can alter the selectivity and improve separation due to different compound-solvent interactions.[6]

  • Run a Gradient Column: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent during the column run. This can sharpen peaks and improve the separation of compounds with close Rf values.

  • Adjust Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation. A flow rate that is too slow can cause band broadening due to diffusion. Finding the optimal flow rate is key.[7]

  • Use a Longer Column: Increasing the column length provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.

Q5: I suspect my compound is decomposing on the silica gel. How can I verify this and what can I do?

A: Some compounds, particularly those that are acid-sensitive, can degrade on the acidic surface of silica gel.

  • Stability Test (2D TLC): Spot your compound on a TLC plate, run it in a suitable solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it has decomposed, you will see new spots off the diagonal.[1]

  • Alternative Stationary Phases: If decomposition is confirmed, switch to a less acidic stationary phase. Alumina or Florisil are common alternatives.[1]

  • Deactivate Silica Gel: You can neutralize the silica gel by preparing a slurry with your nonpolar solvent and adding 1-3% triethylamine before packing the column. Run the column with a mobile phase also containing a small amount of triethylamine.[4]

Q6: My crude sample is not soluble in the mobile phase. How should I load it onto the column?

A: If your sample does not dissolve in the mobile phase, "wet loading" is not feasible and can lead to poor separation as the compound may precipitate at the top of the column. The preferred method is "dry loading."[7][8][9]

  • Dry Loading Procedure: Dissolve your crude mixture in a suitable, volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (or another inert sorbent like Celite) to this solution.[9] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[7] This technique often leads to sharper bands and better resolution, especially for challenging separations.[9][10]

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis
Compound PolarityMobile Phase SystemStarting Ratio (Polar:Nonpolar)
NonpolarEthyl Acetate / Hexane5:95 to 10:90
NonpolarDiethyl Ether / Hexane5:95 to 10:90
Intermediate PolarityEthyl Acetate / Hexane20:80 to 50:50
Intermediate PolarityDichloromethane / Hexane20:80 to 60:40
PolarMethanol / Dichloromethane1:99 to 5:95
Table 2: Chromatography Troubleshooting Summary
SymptomPotential Cause(s)Recommended Solution(s)
No Elution (Compound at origin)Mobile phase is too nonpolar.Increase the polarity of the mobile phase (e.g., increase % Ethyl Acetate).[1]
Rapid Elution (Compound in solvent front)Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease % Ethyl Acetate).[1]
Poor Separation / Co-elution - Incorrect solvent system.- Column overloaded.- Flow rate too fast.[7]- Test alternative solvent systems (e.g., Toluene-based).- Reduce the amount of sample loaded.- Run a slower gradient and reduce the flow rate.[5]
Peak Tailing - Compound is too soluble in the mobile phase.- Acid/base interactions with silica.- Decrease mobile phase polarity.- Add a modifier (e.g., triethylamine for bases, acetic acid for acids).
Compound Disappears - Compound decomposed on silica.[1]- Fractions are too dilute.- Perform a 2D TLC stability test. Use alumina or deactivated silica.[1]- Concentrate fractions and re-analyze by TLC.
Column Cracks / Air Bubbles - Poorly packed column.- Column ran dry.- Repack the column carefully, ensuring no air is trapped.[11]- Always keep the solvent level above the silica bed.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Preparation: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., Dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. Adjust the polarity of your solvent system until the product spot has an Rf between 0.2 and 0.4, with good separation from other spots.[1][2]

Protocol 2: Standard Flash Column Chromatography Protocol
  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool and a layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.[11]

    • Open the stopcock to drain some solvent, settling the silica bed. Add a protective layer of sand on top. Do not let the solvent level drop below the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top layer of sand.[7]

    • Dry Loading: (Recommended for solubility issues) Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder onto the sand layer.[7][9]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of ~1-2 drops per second).[12]

    • Begin collecting fractions in test tubes.

    • If running a gradient, systematically increase the proportion of the polar solvent in your mobile phase as the column runs.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified this compound.

Visualizations

Diagram 1: Workflow for Mobile Phase Selection

Mobile_Phase_Selection start Start: Crude Mixture prep_tlc Prepare & Spot TLC Plate start->prep_tlc test_solvent Test Solvent System (e.g., 10% EtOAc/Hex) prep_tlc->test_solvent check_rf Visualize Plate & Check Rf test_solvent->check_rf rf_low Rf < 0.2 (At Baseline) check_rf->rf_low Too Low rf_high Rf > 0.4 (At Solvent Front) check_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 (Good Separation) check_rf->rf_good Optimal increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity proceed_column Proceed to Column Chromatography rf_good->proceed_column increase_polarity->test_solvent decrease_polarity->test_solvent

Caption: A decision workflow for selecting the optimal mobile phase using TLC.

Diagram 2: Logical Troubleshooting Flowchart

Troubleshooting_Flowchart problem Chromatography Problem Observed symptom1 Poor Separation (Overlapping Spots) problem->symptom1 symptom2 No Elution (Product on Baseline) problem->symptom2 symptom3 Compound Lost (Low Recovery) problem->symptom3 cause1a Solvent system not selective symptom1->cause1a cause1b Column overloaded symptom1->cause1b cause2a Mobile phase too nonpolar symptom2->cause2a cause3a Decomposition on silica symptom3->cause3a cause3b Sample insoluble during loading symptom3->cause3b solution1a Try different solvent (e.g., add Toluene) cause1a->solution1a solution1b Reduce sample amount cause1b->solution1b solution2a Increase polarity (e.g., more EtOAc) cause2a->solution2a solution3a Use Alumina or deactivated silica cause3a->solution3a solution3b Use dry loading technique cause3b->solution3b

References

"optimization of reaction conditions for 4-Allyl-2-chloro-1-propoxybenzene synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Allyl-2-chloro-1-propoxybenzene.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step is a Williamson ether synthesis to form the intermediate, 1-(allyloxy)-2-chloro-4-propoxybenzene. This is followed by a Claisen rearrangement to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Purification 2-chloro-4-propoxyphenol 2-chloro-4-propoxyphenol Intermediate 1-(Allyloxy)-2-chloro-4-propoxybenzene 2-chloro-4-propoxyphenol->Intermediate 1. Allyl_bromide Allyl bromide Allyl_bromide->Intermediate 2. Base Base (e.g., K2CO3) Base->Intermediate 3. Solvent_1 Solvent (e.g., Acetone) Solvent_1->Intermediate 4. Final_Product This compound Intermediate->Final_Product 5. Reflux Solvent_2 High-boiling solvent (e.g., N,N-diethylaniline) Solvent_2->Final_Product Heat Heat (180-220 °C) Heat->Final_Product Purification Column Chromatography Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of this compound?

A1: The first step is a Williamson ether synthesis. This involves the reaction of 2-chloro-4-propoxyphenol with an allyl halide, typically allyl bromide, in the presence of a base to form the ether intermediate, 1-(allyloxy)-2-chloro-4-propoxybenzene.[1][2]

Q2: Which base is most suitable for the Williamson ether synthesis step?

A2: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used. Stronger bases like sodium hydride (NaH) can also be employed, but potassium carbonate is often preferred for its ease of handling.[3]

Q3: What is the second key reaction in this synthesis?

A3: The second step is a Claisen rearrangement, which is a[4][4]-sigmatropic rearrangement.[5][6] The intermediate allyl ether is heated in a high-boiling point solvent, causing the allyl group to migrate from the ether oxygen to a carbon atom on the aromatic ring, forming a C-C bond.[5]

Q4: At what temperature should the Claisen rearrangement be performed?

A4: The Claisen rearrangement is a thermal reaction and typically requires high temperatures, often in the range of 180-220 °C.[5] The exact temperature will depend on the solvent and the specific substrate.

Q5: Are there any common side products in the Claisen rearrangement?

A5: Yes, the primary side product is often the ortho-isomer, 2-allyl-6-chloro-1-propoxybenzene. The formation of this isomer occurs because the Claisen rearrangement can proceed to either of the ortho positions relative to the oxygen atom. Due to steric hindrance from the adjacent chloro group, the rearrangement is expected to predominantly yield the desired para-product (4-allyl isomer). However, some amount of the ortho-isomer is often unavoidable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of allyl ether (Step 1) 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Hydrolysis of allyl bromide.1. Ensure the base is anhydrous and used in sufficient molar excess. 2. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature. 3. Add allyl bromide slowly to the reaction mixture.
Low yield of final product (Step 2) 1. Reaction temperature is too low for the Claisen rearrangement to occur efficiently. 2. Reaction time is too short. 3. Decomposition of starting material or product at high temperatures.1. Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC. 2. Extend the reaction time. 3. If decomposition is observed, try a lower temperature for a longer duration. The use of a Lewis acid catalyst at a lower temperature could also be explored.
Formation of significant amounts of the ortho-isomer The electronic and steric effects of the substituents may not be sufficient to completely direct the rearrangement to the para-position.This is an inherent challenge with the aromatic Claisen rearrangement. Optimization of the reaction temperature and solvent may slightly alter the ortho/para ratio. A thorough purification by column chromatography is the most effective way to separate the isomers.[7]
Difficulty in purifying the final product The product and the ortho-isomer side product may have very similar polarities, making separation by column chromatography challenging.Use a long chromatography column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane).[7] Preparative HPLC could be an alternative for achieving high purity.[7]

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions of the Claisen rearrangement. Below is a table summarizing the hypothetical effects of varying key parameters.

Entry Solvent Temperature (°C) Time (h) Yield (%) Ortho/Para Ratio
1N,N-Diethylaniline1806651:4
2N,N-Diethylaniline2004851:5
3N,N-Diethylaniline220275 (decomposition observed)1:5
4Diphenyl ether2004801:4.5
5Without Solvent2003701:3

Experimental Protocols

Step 1: Synthesis of 1-(Allyloxy)-2-chloro-4-propoxybenzene (Williamson Ether Synthesis)
  • To a solution of 2-chloro-4-propoxyphenol (1.0 eq) in acetone (10 mL/g of phenol), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1-(allyloxy)-2-chloro-4-propoxybenzene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Claisen Rearrangement)
  • Place the crude 1-(allyloxy)-2-chloro-4-propoxybenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as N,N-diethylaniline (5 mL/g of ether).

  • Heat the mixture to 200 °C under a nitrogen atmosphere.

  • Maintain the temperature and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, water, and brine to remove the N,N-diethylaniline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired para-isomer from the ortho-isomer.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Which step has the issue? Start->Check_Step Step1_Issue Step 1: Williamson Ether Synthesis Check_Step->Step1_Issue Step 1 Step2_Issue Step 2: Claisen Rearrangement Check_Step->Step2_Issue Step 2 Purification_Issue Purification Check_Step->Purification_Issue Purification Incomplete_Reaction1 Incomplete Reaction? Step1_Issue->Incomplete_Reaction1 Incomplete_Reaction2 Incomplete Rearrangement? Step2_Issue->Incomplete_Reaction2 Isomer_Separation Poor Isomer Separation? Purification_Issue->Isomer_Separation Increase_Time_Temp1 Increase reaction time/temperature Incomplete_Reaction1->Increase_Time_Temp1 Yes Check_Reagents1 Check reagent quality (anhydrous?) Incomplete_Reaction1->Check_Reagents1 No Increase_Temp2 Increase temperature Incomplete_Reaction2->Increase_Temp2 Yes Decomposition Decomposition observed? Incomplete_Reaction2->Decomposition No Increase_Temp2->Decomposition Lower_Temp_Longer_Time Lower temperature, longer time Decomposition->Lower_Temp_Longer_Time Yes Optimize_Chroma Optimize chromatography: - Longer column - Shallower gradient Isomer_Separation->Optimize_Chroma Yes Prep_HPLC Consider Preparative HPLC Optimize_Chroma->Prep_HPLC

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

"preventing degradation of 4-Allyl-2-chloro-1-propoxybenzene during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Allyl-2-chloro-1-propoxybenzene during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue: Visible Changes in the Compound

Question: I have observed a change in the color (e.g., yellowing) and/or viscosity of my stored this compound. What could be the cause?

Answer: Visible changes such as discoloration or increased viscosity are often indicators of chemical degradation. For this compound, several degradation pathways could be responsible:

  • Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, or carboxylic acids. The presence of oxygen, especially when exposed to light or heat, can accelerate this process. Ethers, including the propoxy group and the phenyl ether linkage, are also known to form explosive peroxides over time.

  • Polymerization: The allyl group can undergo polymerization, especially in the presence of trace impurities, light, or heat. This would lead to an increase in viscosity.

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants, leading to the formation of 2-chloro-4-allylphenol and propanol.

  • Claisen Rearrangement: As an allyl phenyl ether derivative, the compound could potentially undergo a Claisen rearrangement, especially if exposed to heat. This is an intramolecular rearrangement that would result in the formation of an isomer.

Recommended Actions:

  • Do not use the degraded compound. Peroxides, in particular, can be explosive.

  • Review your storage conditions. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

  • Test for peroxides. Use peroxide test strips to check for the presence of peroxides before using any older sample of the compound.

  • Purify the material if necessary and feasible. If the degradation is minor, purification by chromatography or distillation might be possible, but extreme caution should be exercised due to the potential presence of peroxides.

Issue: Inconsistent Experimental Results

Question: My experiments using this compound are giving inconsistent or unexpected results. Could this be due to degradation?

Answer: Yes, degradation of your starting material is a likely cause for inconsistent experimental outcomes. Even small amounts of impurities can act as catalysts or inhibitors in chemical reactions, or they may be responsible for the observed biological activity.

Recommended Actions:

  • Assess Purity: The purity of the compound should be checked before use. A simple technique like Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.

  • Compare with a New Batch: If possible, compare the performance of your current stock with a newly purchased or freshly synthesized and purified batch.

  • Consider Potential Degradants: Based on the likely degradation pathways (oxidation, hydrolysis, etc.), consider if the potential degradation products could be interfering with your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Container: In a tightly sealed, clean, and dry container.

Q2: How can I test for the presence of peroxides?

A2: Peroxide test strips are commercially available and provide a quick and easy way to detect the presence of peroxides. To perform the test, moisten the test strip with a small amount of the compound and observe the color change according to the manufacturer's instructions.

Q3: What are the potential degradation products of this compound?

A3: Based on its chemical structure, the following are potential degradation products:

  • Oxidation Products: 2-chloro-1-propoxy-4-(2-oxopropyl)benzene, 2-(2-chloro-4-propoxyphenyl)acetaldehyde, 2-chloro-4-allylphenol (from ether cleavage), and various peroxides.

  • Hydrolysis Products: 2-chloro-4-allylphenol and propanol.

  • Rearrangement Product: 2-Allyl-6-chloro-1-propoxybenzene (from a potential Claisen-type rearrangement, although less likely under normal storage).

  • Polymerization Products: Oligomers or polymers formed through the reaction of the allyl group.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionDurationTemperaturePurity by HPLC (%)Major Degradant(s)
Control 0 days4°C99.5-
Light Exposure 7 days25°C95.2Oxidation Products
Elevated Temperature 7 days60°C92.1Oxidation & Rearrangement Products
Acidic (0.1M HCl) 24 hours25°C98.5Hydrolysis Products
Basic (0.1M NaOH) 24 hours25°C97.8Hydrolysis Products
Oxidative (3% H₂O₂) 24 hours25°C85.6Oxidation Products

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To determine the purity of this compound and identify the presence of degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to 100 µg/mL with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength of 275 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the working solution into the HPLC system.

    • Record the chromatogram. The purity of the compound is determined by the area percentage of the main peak.

    • Degradation products will appear as additional peaks in the chromatogram.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. Analyze by HPLC.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 7 days. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.

  • Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of a control sample (unstressed) to identify and quantify the degradation products.

Visualizations

degradation_pathways cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways A This compound B Light A->B exposes to C Heat A->C exposes to D Oxygen A->D exposes to E Acid/Base A->E exposes to F Oxidation B->F C->F G Polymerization C->G I Rearrangement C->I D->F H Hydrolysis E->H

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_start cluster_stress Forced Degradation cluster_analysis Analysis cluster_end start Start: Sample of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc end End: Identify Degradation Pathways & Products hplc->end

Caption: Experimental workflow for assessing the stability of the compound.

"challenges in the scale-up synthesis of 4-Allyl-2-chloro-1-propoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Allyl-2-chloro-1-propoxybenzene.

Experimental Workflow Overview

The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 4-allyl-2-chlorophenol, followed by a Williamson ether synthesis to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4-allyl-2-chlorophenol cluster_1 Stage 2: Williamson Ether Synthesis 2-Chlorophenol 2-Chlorophenol Allyl_2-chlorophenyl_ether Allyl_2-chlorophenyl_ether 2-Chlorophenol->Allyl_2-chlorophenyl_ether Allylation Allyl_Bromide_1 Allyl Bromide Allyl_Bromide_1->Allyl_2-chlorophenyl_ether Claisen_Rearrangement Claisen Rearrangement Allyl_2-chlorophenyl_ether->Claisen_Rearrangement 4-allyl-2-chlorophenol 4-allyl-2-chlorophenol Claisen_Rearrangement->4-allyl-2-chlorophenol 4-allyl-2-chlorophenol_2 4-allyl-2-chlorophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-allyl-2-chlorophenol_2->Williamson_Ether_Synthesis Propyl_Bromide Propyl Bromide Propyl_Bromide->Williamson_Ether_Synthesis Final_Product This compound Williamson_Ether_Synthesis->Final_Product

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-allyl-2-chlorophenol via Claisen Rearrangement

This stage involves the allylation of 2-chlorophenol to form allyl 2-chlorophenyl ether, which then undergoes a thermal Claisen rearrangement to yield 4-allyl-2-chlorophenol.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the Claisen rearrangement of allyl 2-chlorophenyl ether?

A1: The Claisen rearrangement is a thermal process and often requires high temperatures, typically in the range of 180-250°C.[4] The reaction is usually carried out without a catalyst. To mitigate the high temperatures, microwave-assisted heating can be an alternative to potentially increase the reaction rate and yield.[1]

Q2: What are the common side products in the Claisen rearrangement, and how can they be minimized?

A2: A common side product is the ortho-isomer, 2-allyl-6-chlorophenol. The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro-substituent, tend to direct the rearrangement to the ortho-position. To favor the formation of the desired para-isomer (4-allyl-2-chlorophenol), careful control of reaction temperature and time is crucial. Prolonged heating at very high temperatures might lead to byproducts.

Q3: How is the 4-allyl-2-chlorophenol intermediate purified at scale?

A3: For large-scale purification, fractional distillation under reduced pressure is often the preferred method to separate the desired product from unreacted starting material and isomeric byproducts. Crystallization can also be employed if the product is a solid at room temperature and a suitable solvent system is identified.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low conversion of allyl 2-chlorophenyl ether Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress by GC or TLC to determine the optimal reaction time. Consider using a higher boiling point solvent if applicable.
Formation of significant amounts of the ortho-isomer The inherent electronic effect of the chloro substituent favors ortho-rearrangement.While complete elimination of the ortho-isomer is challenging, optimizing the reaction temperature and time can help maximize the para-isomer. Lowering the temperature slightly might improve selectivity, though it will also decrease the reaction rate. A thorough separation method like fractional distillation is key.
Product decomposition or charring Excessive reaction temperature or prolonged heating.Reduce the reaction temperature. If using a heating mantle, ensure even heat distribution to avoid localized overheating. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Stage 2: Williamson Ether Synthesis for this compound

This stage involves the reaction of 4-allyl-2-chlorophenol with a propylating agent, such as propyl bromide, in the presence of a base to form the final product.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which base is recommended for the deprotonation of 4-allyl-2-chlorophenol in a scale-up synthesis?

A1: For industrial-scale synthesis, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred due to their lower cost and availability. Sodium hydride (NaH) is also effective but requires more careful handling due to its flammability.[5] The choice of base can also depend on the solvent system used.

Q2: What are the advantages of using Phase Transfer Catalysis (PTC) in this Williamson ether synthesis?

A2: Phase Transfer Catalysis can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase (if using an inorganic base) to the organic phase where the propyl bromide is located.[7] This can allow for milder reaction conditions, reduce the need for anhydrous solvents, and simplify the work-up procedure. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).

Q3: What are the potential side reactions during the Williamson ether synthesis at scale?

A3: A primary side reaction is the elimination of HBr from propyl bromide to form propene, especially if the reaction temperature is too high or a sterically hindered base is used.[5] Another potential issue is the O-alkylation versus C-alkylation of the phenoxide ion, though O-alkylation is generally favored under these conditions.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction or low yield Insufficient base, poor mixing, or low reaction temperature.Ensure at least one equivalent of a strong base is used. For scale-up, efficient agitation is critical to ensure proper mixing of the phases. Gently heating the reaction mixture can increase the rate, but be cautious of promoting elimination side reactions. The use of a phase-transfer catalyst is highly recommended to improve reaction kinetics.[8]
Formation of propene (elimination byproduct) High reaction temperature. Use of a secondary or sterically hindered propyl halide.Maintain a moderate reaction temperature. Use a primary propyl halide (e.g., 1-bromopropane) as they are less prone to elimination reactions.[5]
Difficulty in separating the product from unreacted phenol Incomplete reaction or inefficient work-up.After the reaction, a basic wash (e.g., with dilute NaOH solution) can be used to remove any unreacted 4-allyl-2-chlorophenol as its water-soluble phenoxide salt. Subsequent purification by vacuum distillation is recommended to obtain a high-purity product.

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_Stage1 Stage 1 Issues cluster_Stage2 Stage 2 Issues Low_Yield Low Yield of Final Product Low_Conversion_S1 Low Conversion in Claisen Rearrangement Low_Yield->Low_Conversion_S1 Side_Products_S1 High Side-Products in Claisen Rearrangement Low_Yield->Side_Products_S1 Incomplete_Reaction_S2 Incomplete Williamson Ether Synthesis Low_Yield->Incomplete_Reaction_S2 Elimination_S2 Propene Formation (Elimination) Low_Yield->Elimination_S2 Increase_Temp_Time_S1 Increase Temp/Time Low_Conversion_S1->Increase_Temp_Time_S1 Solution Optimize_Conditions_Purification_S1 Optimize Conditions & Purification Side_Products_S1->Optimize_Conditions_Purification_S1 Solution Check_Base_Mixing_PTC Check Base/Mixing, Use PTC Incomplete_Reaction_S2->Check_Base_Mixing_PTC Solution Control_Temp_Use_Primary_Halide Control Temp, Use 1° Propyl Halide Elimination_S2->Control_Temp_Use_Primary_Halide Solution

Caption: Troubleshooting logic for low yield in the synthesis.

Quantitative Data Summary

Parameter Stage 1: Claisen Rearrangement Stage 2: Williamson Ether Synthesis
Temperature 180 - 250 °C50 - 100 °C
Reaction Time 2 - 8 hours4 - 12 hours
Typical Yield 60 - 80%70 - 90%
Key Reagents Allyl 2-chlorophenyl ether4-allyl-2-chlorophenol, 1-bromopropane, NaOH/KOH
Catalyst None (Thermal)Phase Transfer Catalyst (e.g., TBAB)

Detailed Experimental Protocols (Illustrative)

The following are illustrative protocols based on general procedures for similar transformations and should be adapted and optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of 4-allyl-2-chlorophenol
  • Allylation of 2-chlorophenol: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 2-chlorophenol and a suitable solvent (e.g., acetone). Add anhydrous potassium carbonate. Heat the mixture to reflux.

  • Slowly add allyl bromide to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude allyl 2-chlorophenyl ether.

  • Claisen Rearrangement: Heat the crude allyl 2-chlorophenyl ether in a high-temperature reactor to 200-220°C.[9]

  • Maintain this temperature for 3-5 hours, monitoring the formation of 4-allyl-2-chlorophenol.

  • Cool the reaction mixture and purify the product by vacuum distillation.

Protocol 2: Synthesis of this compound
  • In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-allyl-2-chlorophenol, a suitable solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add a 50% aqueous solution of sodium hydroxide with vigorous stirring.

  • Heat the mixture to 70-80°C.

  • Slowly add 1-bromopropane to the reaction mixture.

  • Maintain the temperature and stirring for 6-10 hours, monitoring the reaction progress.

  • Upon completion, cool the mixture, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with a dilute acid solution to neutralize any remaining base.

  • Remove the solvent under reduced pressure, and purify the final product by vacuum distillation.

References

"identifying and removing impurities from 4-Allyl-2-chloro-1-propoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Allyl-2-chloro-1-propoxybenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on identifying and removing common impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Starting Materials: Unreacted 4-allyl-2-chlorophenol or 1-bromopropane (or other propoxy source).

  • Isomeric Byproducts: Positional isomers formed during the synthesis, such as products of Claisen rearrangement if high temperatures are used.[1]

  • Over-alkylation or Under-alkylation Products: Molecules with more than one propoxy group or residual starting phenol.

  • Solvent Residues: Residual solvents from the reaction or workup, such as dichloromethane, hexane, or ethyl acetate.[2]

  • Polymerized Material: The allyl group can be susceptible to polymerization.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[2][3] It provides both separation and structural information.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive impurities. HPLC with a refractive index detector can be used for determining aromatic hydrocarbon types.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts. Protons adjacent to the ether oxygen will show a characteristic downfield shift.[5]

  • Infrared (IR) Spectroscopy: Can help identify the presence of functional groups that would indicate specific impurities, such as the -OH stretch of a phenolic impurity. Ethers typically show a strong C-O stretching band.[5]

Q3: What is a general purification strategy for this compound?

A3: A multi-step approach is often necessary:

  • Aqueous Wash/Extraction: Start by washing the crude product with a basic solution (e.g., dilute NaOH) to remove any unreacted phenolic starting materials. Follow with a water wash to remove salts and a brine wash to aid in drying.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent.

  • Chromatography: Adsorption chromatography is effective for separating relatively non-polar compounds.[2] Column chromatography using silica gel with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is a common method for separating the desired product from polar and non-polar impurities.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for removing impurities with different boiling points.

Troubleshooting Guides

Observed Problem Potential Cause Recommended Solution(s)
Unexpected peaks in GC-MS analysis. Presence of volatile or semi-volatile impurities such as residual solvents or low-boiling point byproducts.- Ensure complete removal of reaction and extraction solvents using a rotary evaporator, possibly followed by high vacuum. - Perform fractional distillation to separate components based on boiling points.
Broad or overlapping peaks in HPLC chromatogram. Poor separation of closely related impurities (e.g., isomers).- Optimize the HPLC method by changing the mobile phase composition, gradient, or stationary phase. - Consider using a different detection method if co-elution is suspected.
Presence of a broad peak around 3200-3600 cm⁻¹ in the IR spectrum. Contamination with a hydroxyl-containing compound, likely unreacted 4-allyl-2-chlorophenol.- Wash the organic phase with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic phenol. Follow with a water wash to neutrality.
¹H NMR spectrum shows unexpected aliphatic signals. Residual solvents (e.g., hexane, ethyl acetate) or byproducts from the propoxy source.- Place the sample under high vacuum to remove volatile solvents. - Purify by column chromatography to remove non-volatile aliphatic impurities.
Product appears viscous or discolored, with poor analytical results. Polymerization of the allyl group or presence of high molecular weight impurities.- Consider passing the crude product through a short plug of silica gel to remove baseline impurities. - Store the compound in a cool, dark place, and consider adding a radical inhibitor if polymerization is a persistent issue.

Experimental Protocols

Protocol 1: General Purification by Liquid-Liquid Extraction and Column Chromatography

  • Extraction:

    • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.[2]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M NaOH solution (to remove acidic impurities).

      • Deionized water.

      • Brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the concentrated crude product in a minimal amount of the non-polar solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Impurity Identification and Removal

A Crude this compound B Analytical Screening (GC-MS, HPLC, NMR, IR) A->B C Impurity Profile Identified? B->C D Acidic Impurities (e.g., Phenols) C->D Yes E Polar Impurities C->E Yes F Non-Polar Impurities / Isomers C->F Yes J Pure Product C->J No (Product is Pure) G Aqueous Base Wash D->G H Column Chromatography E->H F->H I Fractional Distillation F->I K Re-analyze G->K H->K I->K K->J

Caption: Workflow for identifying and removing impurities.

References

Optimizing Catalyst Selection for 4-Allyl-2-chloro-1-propoxybenzene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Allyl-2-chloro-1-propoxybenzene. The synthesis of this molecule typically proceeds in two key stages: the O-allylation of 2-chloro-1-propoxybenzene followed by a Claisen rearrangement to introduce the allyl group at the ortho position. Optimizing catalyst selection is crucial for maximizing yield and ensuring high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound?

A1: The most common route involves a two-step process. First, the phenolic hydroxyl group of a suitable precursor is allylated to form an allyl ether. This is typically achieved via a Williamson ether synthesis. The second step is a Claisen rearrangement, a[1][1]-sigmatropic rearrangement, which thermally or with the aid of a catalyst, moves the allyl group to the ortho position of the aromatic ring.[1][2][3][4][5]

Q2: What are the key considerations for the O-allylation step?

A2: The O-allylation is a nucleophilic substitution reaction. Key factors include the choice of base to deprotonate the phenol, the solvent, and the reaction temperature. A strong base is required to form the phenoxide ion, which then acts as a nucleophile. Common side reactions include C-allylation, which can be minimized by careful selection of reaction conditions.

Q3: Why is a catalyst often necessary for the Claisen rearrangement?

A3: While the Claisen rearrangement can be induced thermally, this often requires high temperatures (180-250 °C), which can lead to side reactions and decomposition of the starting material or product.[6][7] Catalysts, typically Lewis acids, can significantly lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with improved selectivity.[3]

Q4: What types of catalysts are effective for the aromatic Claisen rearrangement?

A4: A variety of Lewis acids can be employed to catalyze the Claisen rearrangement. These include, but are not limited to, borontrihalides (e.g., BCl₃), aluminum chloride (AlCl₃), and various metal triflates. The choice of catalyst can influence both the reaction rate and the regioselectivity of the allylation. For complex substrates, more specialized catalysts, including certain transition metal complexes, have been explored to achieve high selectivity.

Troubleshooting Guides

Problem 1: Low Yield of O-Allylated Product
Possible Cause Troubleshooting Suggestion
Incomplete deprotonation of the phenol.Use a stronger base or ensure anhydrous conditions.
Poor reactivity of the allyl halide.Consider using a more reactive allylating agent, such as allyl bromide or allyl iodide.
Side reactions, such as C-allylation.Optimize reaction temperature and choice of solvent. Less polar solvents can sometimes favor O-allylation.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction progress closely.
Problem 2: Low Yield or Incomplete Conversion during Claisen Rearrangement

| Possible Cause | Troubleshooting Suggestion | | Insufficient reaction temperature (for thermal rearrangement). | Gradually increase the reaction temperature while monitoring for decomposition. | | Inactive or insufficient catalyst. | Increase catalyst loading or screen different Lewis acid catalysts. Ensure the catalyst is not quenched by impurities. | | Steric hindrance from substituents on the aromatic ring. | This can slow down the rearrangement. Longer reaction times or a more active catalyst may be required. |

Problem 3: Formation of Undesired Isomers (e.g., para-allyl product)

| Possible Cause | Troubleshooting Suggestion | | High reaction temperatures in thermal rearrangements. | Explore Lewis acid catalysis to enable lower reaction temperatures, which can improve regioselectivity. | | Catalyst choice. | The nature of the Lewis acid can influence the ortho/para selectivity. A screening of different catalysts may be necessary. | | If the ortho position is blocked, the reaction may proceed to the para position. | This is an inherent limitation of the Claisen rearrangement. |

Problem 4: Formation of Byproducts

| Possible Cause | Troubleshooting Suggestion | | Elimination of the allyl group. | This can occur at high temperatures. Use of a catalyst to lower the reaction temperature can mitigate this. | | Rearrangement of the allyl group (e.g., to a propenyl group). | This can be catalyzed by certain metals. Ensure the purity of reagents and reaction vessels. | | Decomposition of the starting material or product. | Optimize reaction conditions (temperature, time) and consider using a milder catalyst. |

Catalyst Performance Data

Catalyst TypeTypical Loading (mol%)Temperature Range (°C)Expected YieldSelectivity (ortho vs. para)
Thermal (uncatalyzed) N/A180 - 250VariableModerate to Good
Boron Trichloride (BCl₃) 10 - 1000 - 25Good to ExcellentHigh
Aluminum Chloride (AlCl₃) 10 - 10025 - 80Good to ExcellentModerate to High
Titanium(IV) Chloride (TiCl₄) 10 - 500 - 25GoodGood
Scandium(III) Triflate (Sc(OTf)₃) 5 - 2025 - 100Good to ExcellentGood

Note: The optimal catalyst and conditions must be determined empirically for each specific substrate.

Experimental Protocols

General Procedure for O-Allylation of a Substituted Phenol
  • To a solution of the substituted phenol in a suitable anhydrous solvent (e.g., acetone, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) portion-wise at room temperature.

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.

  • Add allyl bromide (or another suitable allyl halide) dropwise to the reaction mixture.

  • Heat the reaction to a specific temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
  • Dissolve the allyl aryl ether in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst (e.g., a solution of BCl₃ in hexanes) dropwise.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., water, saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it in vacuo.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step workflow.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement Start 2-Chloro-1-propoxybenzene Precursor Allylation Williamson Ether Synthesis (Base, Allyl Halide) Start->Allylation Reactants Intermediate Allyl (2-chloro-1-propoxy)phenyl ether Allylation->Intermediate Product Rearrangement Claisen Rearrangement (Thermal or Lewis Acid Catalyst) Intermediate->Rearrangement Reactant Product This compound Rearrangement->Product Final Product Catalyst_Selection Catalyst Selection for Claisen Rearrangement Start Start: Need to perform Claisen Rearrangement Thermal Thermal Rearrangement (High Temperature) Start->Thermal Lewis_Acid Lewis Acid Catalysis (Lower Temperature) Start->Lewis_Acid Final_Product Optimized Yield and Selectivity Thermal->Final_Product If successful and selective Screen Screen Lewis Acids (e.g., BCl3, AlCl3, Sc(OTf)3) Lewis_Acid->Screen Optimize Optimize Conditions (Loading, Temp, Time) Screen->Optimize Optimize->Final_Product

References

"troubleshooting guide for Friedel-Crafts alkylation of chloro-propoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts alkylation of chloro-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific electrophilic aromatic substitution reaction. Below you will find a troubleshooting guide, frequently asked questions (FAQs), a summary of key reaction parameters, a detailed experimental protocol, and a visual representation of the troubleshooting workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Friedel-Crafts alkylation of chloro-propoxybenzene, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my reaction showing little to no conversion of the starting material?

A1: Low or no conversion can be attributed to several factors:

  • Deactivation of the Aromatic Ring: The presence of the electron-withdrawing chloro group deactivates the benzene ring, making it less nucleophilic and slowing down the reaction rate compared to unsubstituted benzene. The activating effect of the propoxy group may not be sufficient to overcome this deactivation under mild conditions.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old, hydrated, or used in insufficient quantities. Moisture can significantly reduce the activity of the Lewis acid.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with a deactivated substrate.

Recommended Solutions:

  • Increase the molar ratio of the Lewis acid catalyst.

  • Ensure the anhydrous nature of the Lewis acid and the solvent.

  • Gradually increase the reaction temperature while monitoring for side product formation.

  • Consider using a more potent Lewis acid catalyst.[1][2]

Q2: I am observing the formation of multiple products (polyalkylation). How can I favor mono-alkylation?

A2: Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an alkyl group can further activate the aromatic ring, making the product more reactive than the starting material.[3][4][5][6][7]

Recommended Solutions:

  • Use a large excess of chloro-propoxybenzene relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[6]

  • Control the reaction temperature. Lower temperatures can sometimes help to minimize over-alkylation.

  • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.

Q3: The alkyl group has attached to an unexpected position on the ring. What determines the regioselectivity?

A3: The regioselectivity of the reaction is primarily governed by the directing effects of the substituents already present on the benzene ring.

  • Propoxy Group (-OPr): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Chloro Group (-Cl): This is a deactivating group but is also an ortho, para-director due to the lone pairs on the chlorine atom that can participate in resonance.

In the case of chloro-propoxybenzene, the powerful ortho, para-directing effect of the propoxy group will dominate. Therefore, the incoming alkyl group will preferentially substitute at the positions ortho and para to the propoxy group. The specific isomer of chloro-propoxybenzene (e.g., 1-chloro-4-propoxybenzene) will determine the available positions for substitution.

Q4: I have isolated a product with a rearranged alkyl chain. Why did this happen and how can it be prevented?

A4: Carbocation rearrangement is a significant limitation of Friedel-Crafts alkylation.[1][5][8] The initially formed carbocation from the alkyl halide and Lewis acid can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation) via a hydride or alkyl shift before it is attacked by the aromatic ring.[1][5]

Recommended Solutions:

  • Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement (e.g., a tertiary alkyl halide like t-butyl chloride).

  • Consider Friedel-Crafts acylation followed by reduction. Acylium ions, the electrophiles in Friedel-Crafts acylation, do not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.[1][5]

Data Presentation: Key Reaction Parameters

The optimal conditions for the Friedel-Crafts alkylation of chloro-propoxybenzene can vary depending on the specific alkylating agent and the desired product. The following table summarizes typical ranges for key reaction parameters based on general principles of Friedel-Crafts reactions.

ParameterTypical RangeConsiderations
Substrate Chloro-propoxybenzeneIsomer (ortho, meta, para) will affect regioselectivity.
Alkylating Agent Alkyl halide (e.g., R-Cl, R-Br)Tertiary > Secondary > Primary in terms of carbocation stability.
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃, etc.[1][5][8]1.1 - 2.0 molar equivalents relative to the alkylating agent.
Solvent Inert solvents like CS₂, CH₂Cl₂, nitrobenzeneMust be dry. Nitrobenzene can be used for deactivated substrates.
Temperature 0 °C to 100 °CLower temperatures may reduce side reactions but can also slow the rate.
Reaction Time 1 to 24 hoursMonitored by TLC or GC until starting material is consumed.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of 4-Chloro-1-propoxybenzene

This protocol provides a general methodology that should be optimized for specific alkylating agents and desired outcomes.

Materials:

  • 4-Chloro-1-propoxybenzene

  • Alkyl halide (e.g., t-butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • In a separate flask, dissolve 4-chloro-1-propoxybenzene in anhydrous dichloromethane.

  • Slowly add the solution of 4-chloro-1-propoxybenzene to the stirred suspension of aluminum chloride at 0 °C.

  • Add the alkyl halide dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the Friedel-Crafts alkylation of chloro-propoxybenzene.

Troubleshooting_Workflow Troubleshooting Friedel-Crafts Alkylation of Chloro-propoxybenzene Start Start Experiment Check_Conversion Low/No Conversion? Start->Check_Conversion Polyalkylation Polyalkylation Observed? Check_Conversion->Polyalkylation No Increase_Catalyst Increase Catalyst Molarity Ensure Anhydrous Conditions Check_Conversion->Increase_Catalyst Yes Rearrangement Carbocation Rearrangement? Polyalkylation->Rearrangement No Excess_Substrate Use Excess Chloro-propoxybenzene Slow Alkyl Halide Addition Polyalkylation->Excess_Substrate Yes Regioselectivity Incorrect Regioselectivity? Rearrangement->Regioselectivity No Stable_Carbocation Use Alkyl Halide Forming Stable Carbocation Rearrangement->Stable_Carbocation Yes Success Successful Reaction Regioselectivity->Success No Check_Directing_Effects Review Directing Effects: Propoxy (o,p-director) Dominates Regioselectivity->Check_Directing_Effects Yes Increase_Temp Increase Reaction Temperature Increase_Catalyst->Increase_Temp Increase_Temp->Check_Conversion Excess_Substrate->Polyalkylation Acylation_Reduction Consider Friedel-Crafts Acylation Followed by Reduction Stable_Carbocation->Acylation_Reduction Acylation_Reduction->Rearrangement Check_Directing_Effects->Regioselectivity

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

References

Validation & Comparative

A Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene and Eugenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the naturally occurring phenolic compound, eugenol, and its synthetic derivative, 4-Allyl-2-chloro-1-propoxybenzene. The comparison focuses on their physicochemical properties, synthesis, and biological activities, with supporting experimental data and protocols to inform researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Eugenol (4-allyl-2-methoxyphenol) is a well-characterized compound, readily available from natural sources. In contrast, this compound is a synthetic derivative with limited publicly available data. The structural differences—a chloro group instead of a hydroxyl group and a propoxy group instead of a methoxy group—are anticipated to significantly influence their physicochemical properties and biological activities. The replacement of the hydroxyl group with a chloro atom, for instance, is expected to increase lipophilicity and may alter the compound's interaction with biological targets.

PropertyThis compoundEugenol
IUPAC Name 1-chloro-2-methoxy-4-prop-2-enylbenzene2-methoxy-4-(2-propen-1-yl)phenol
Molecular Formula C₁₀H₁₁ClOC₁₀H₁₂O₂
Molecular Weight 182.64 g/mol 164.20 g/mol
Appearance Not availablePale yellow oily liquid[1]
Odor Not availableClove-like, spicy[1]
Boiling Point Not available254 °C[2]
Melting Point Not available-12 to -10 °C[2]
Solubility Not availableSlightly soluble in water; soluble in ethanol, ether, chloroform[2]
pKa Not applicable (non-phenolic)~10.2

Synthesis and Preparation

Eugenol is primarily isolated from the essential oils of clove, nutmeg, cinnamon, and basil, with clove oil containing 80-90% eugenol.[1] The industrial isolation from these natural sources is economically viable, making synthetic routes less common.[3]

This compound , being a synthetic compound, can be prepared through multi-step organic synthesis. A plausible synthetic route, based on general organic chemistry principles and information from related patent literature, is outlined below.

Experimental Workflow: Synthesis of this compound

G start Start: Guaiacol step1 Chlorination (e.g., SO2Cl2) start->step1 intermediate1 4-Chloro-2-methoxyphenol step1->intermediate1 step3 Allylation (Allyl bromide, Base) intermediate1->step3 step2 Williamson Ether Synthesis (Propyl bromide, Base) product This compound intermediate2 1-Allyloxy-4-chloro-2-methoxybenzene step3->intermediate2 step4 Claisen Rearrangement (Heat) intermediate2->step4 step4->product

Caption: Plausible synthetic route for this compound.

Biological Activities: A Comparative Overview

Analgesic and Anti-inflammatory Activity

Eugenol is well-documented for its analgesic and anti-inflammatory properties.[4][5] It has been traditionally used in dentistry as a local anesthetic and analgesic.[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory signaling pathways.

Anticancer Activity

Eugenol has demonstrated anticancer properties against a variety of cancer cell lines.[7][8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] These effects are mediated through the modulation of several key signaling pathways.

The anticancer potential of This compound has not been reported. However, the introduction of a chlorine atom onto an aromatic ring can sometimes enhance cytotoxic activity. Halogenated phenols have been shown to exhibit a range of biological activities, including toxicity, which can be harnessed for therapeutic purposes.[9] Further research is needed to determine if this structural modification imparts any anticancer efficacy.

Signaling Pathways Modulated by Eugenol

Eugenol's diverse biological effects are a result of its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling: NF-κB Pathway

Eugenol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[10] By inhibiting this pathway, eugenol can reduce the expression of pro-inflammatory cytokines and enzymes.

G stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk eugenol Eugenol eugenol->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Release nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Transcription inflammation Inflammation genes->inflammation

Caption: Eugenol's inhibition of the NF-κB signaling pathway.

Anticancer Signaling: PI3K/Akt and MAPK Pathways

Eugenol's anticancer activity is also linked to its modulation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and differentiation.[11][12]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor Cell Survival &\nProliferation Cell Survival & Proliferation mtor->Cell Survival &\nProliferation eugenol_pi3k Eugenol eugenol_pi3k->pi3k Inhibition ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Cell Proliferation &\nDifferentiation Cell Proliferation & Differentiation erk->Cell Proliferation &\nDifferentiation eugenol_mapk Eugenol eugenol_mapk->ras Inhibition

Caption: Eugenol's modulation of the PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess analgesic and anti-inflammatory activities are provided below.

Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

  • Apparatus: Hot plate apparatus with temperature control.

  • Animals: Mice (e.g., Swiss albino).

  • Procedure:

    • Maintain the hot plate temperature at a constant 55 ± 0.5 °C.[1]

    • Administer the test compound (e.g., this compound or eugenol) or vehicle control to the animals. A standard analgesic like morphine can be used as a positive control.

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate.

    • Record the reaction time, which is the time taken for the animal to exhibit signs of pain, such as paw licking or jumping.[2]

    • A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Data Analysis: Compare the mean reaction times of the treated groups with the control group. A significant increase in reaction time indicates an analgesic effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Materials: 1% carrageenan solution in saline, plethysmometer.

  • Animals: Rats (e.g., Wistar).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) to the animals.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[4][9]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Toxicology and Safety Profile

Eugenol is generally recognized as safe (GRAS) for use in food.[10] However, in high doses, it can be toxic and may cause allergic reactions in some individuals.

The toxicological profile of This compound is not well-established. As a halogenated phenolic compound, it warrants careful toxicological evaluation. Chlorophenols can be persistent in the environment and may exhibit cytotoxic, mutagenic, and carcinogenic properties.[5][13] The introduction of a chloro group could potentially increase its toxicity compared to eugenol.

Conclusion and Future Directions

Eugenol is a versatile natural compound with a well-established profile of biological activities, particularly as an analgesic, anti-inflammatory, and anticancer agent. Its mechanisms of action are being increasingly understood, involving the modulation of key cellular signaling pathways.

This compound represents a synthetic derivative with potential for modified or enhanced biological activity. While data is currently scarce, its structural relationship to eugenol and the presence of chloro and propoxy moieties suggest that it may possess interesting pharmacological properties. The increased lipophilicity could lead to altered bioavailability and potency.

For researchers and drug development professionals, eugenol serves as a valuable natural lead compound. Future research should focus on a comprehensive evaluation of this compound, including its synthesis optimization, detailed in vitro and in vivo assessment of its analgesic, anti-inflammatory, and anticancer activities, and a thorough toxicological profiling. Comparative studies with eugenol will be crucial to elucidate the impact of the structural modifications and to determine its potential as a novel therapeutic agent.

References

Validating the Structure of 4-Allyl-2-chloro-1-propoxybenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural validation is paramount to ensure the identity and purity of the target molecule. This guide provides a comparative spectroscopic framework for confirming the structure of 4-Allyl-2-chloro-1-propoxybenzene against a potential isomeric impurity, 2-Allyl-4-chloro-1-propoxybenzene. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate between these two structures.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomer, 2-Allyl-4-chloro-1-propoxybenzene. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound 2-Allyl-4-chloro-1-propoxybenzene Key Differentiator
Aromatic-H δ 7.20 (d, J=2.0 Hz, 1H)δ 7.15 (d, J=8.4 Hz, 1H)The coupling patterns of the aromatic protons are distinct due to the different substitution patterns.
δ 7.00 (dd, J=8.4, 2.0 Hz, 1H)δ 6.95 (dd, J=8.4, 2.2 Hz, 1H)
δ 6.85 (d, J=8.4 Hz, 1H)δ 6.90 (d, J=2.2 Hz, 1H)
Allyl-CH= δ 5.95 (m, 1H)δ 5.95 (m, 1H)
Allyl-=CH₂ δ 5.10 (m, 2H)δ 5.10 (m, 2H)
Allyl-CH₂ δ 3.35 (d, J=6.7 Hz, 2H)δ 3.45 (d, J=6.7 Hz, 2H)The chemical shift of the benzylic protons of the allyl group will be influenced by the position of the electron-withdrawing chlorine atom.
Propoxy-OCH₂ δ 3.95 (t, J=6.5 Hz, 2H)δ 3.90 (t, J=6.5 Hz, 2H)
Propoxy-CH₂ δ 1.85 (sext, J=7.0 Hz, 2H)δ 1.85 (sext, J=7.0 Hz, 2H)
Propoxy-CH₃ δ 1.05 (t, J=7.4 Hz, 3H)δ 1.05 (t, J=7.4 Hz, 3H)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound 2-Allyl-4-chloro-1-propoxybenzene Key Differentiator
Aromatic C-O δ 153.0δ 154.0The chemical shifts of the aromatic carbons are highly sensitive to the substituent positions.
Aromatic C-Cl δ 125.0δ 128.0
Aromatic C-Allyl δ 135.0δ 130.0
Aromatic CH δ 129.5, 127.0, 115.0δ 130.5, 128.5, 116.0
Allyl-CH= δ 137.0δ 137.0
Allyl-=CH₂ δ 116.0δ 116.0
Allyl-CH₂ δ 39.0δ 34.0The shielding of the benzylic carbon will differ significantly.
Propoxy-OCH₂ δ 70.0δ 70.0
Propoxy-CH₂ δ 22.5δ 22.5
Propoxy-CH₃ δ 10.5δ 10.5

Table 3: Predicted Key IR Absorptions (cm⁻¹)

Vibrational Mode This compound 2-Allyl-4-chloro-1-propoxybenzene Key Differentiator
C-H (Aromatic) 3100-30003100-3000
C-H (Aliphatic) 2960-28502960-2850
C=C (Alkene) ~1640~1640
C=C (Aromatic) ~1600, ~1480~1600, ~1480The fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H out-of-plane bending based on the aromatic substitution.
C-O (Ether) ~1250~1250
C-Cl ~1050~1070The position of the C-Cl stretch may vary slightly.
Aromatic C-H Bending (out-of-plane) ~810 (1,2,4-trisubstituted)~870 (1,2,4-trisubstituted) and ~820The out-of-plane bending frequencies are characteristic of the substitution pattern on the benzene ring.

Table 4: Predicted Mass Spectrometry Fragmentation

Ion This compound 2-Allyl-4-chloro-1-propoxybenzene Key Differentiator
[M]⁺ m/z 210/212m/z 210/212The molecular ion peaks will show the characteristic 3:1 isotopic pattern for chlorine.
[M - C₃H₅]⁺ m/z 169/171m/z 169/171Loss of the allyl group.
[M - C₃H₇O]⁺ m/z 151/153m/z 151/153Loss of the propoxy group.
Tropylium-type ions Different relative abundances of chlorotropylium ions and their fragments.Different relative abundances of chlorotropylium ions and their fragments.The fragmentation pattern, particularly the relative intensities of fragment ions, will differ due to the different substitution patterns influencing bond stabilities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument operating at 100 MHz. A proton-decoupled pulse sequence should be used. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans (e.g., 1024) will be required to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

  • Spectrum Acquisition : Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to the predicted values and reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation : Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4] A typical temperature program would be: initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[4] Helium is typically used as the carrier gas.[4][5]

  • MS Detection : The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The mass range scanned should be appropriate to detect the molecular ion and key fragments (e.g., m/z 40-350).

  • Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the fragmentation pattern. Compare the observed spectrum with the predicted fragmentation.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS GC-MS Analysis Purification->MS Data_Comparison Compare Experimental Data with Predicted Data for Target and Isomer IR->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Structure_Confirmed Structure Confirmed: This compound Data_Comparison->Structure_Confirmed Match Structure_Incorrect Structure Incorrect or Impure: Re-evaluate Synthesis/Purification Data_Comparison->Structure_Incorrect Mismatch

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from potential isomers, ensuring the integrity of their research and development efforts.

References

Comparative Efficacy of 4-Allyl-2-chloro-1-propoxybenzene and Other Analgesics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the analgesic potential of 4-Allyl-2-chloro-1-propoxybenzene in relation to established pain-relieving agents remains a developing area of research. While direct comparative studies on this specific compound are not extensively available in current literature, we can infer its potential efficacy by examining a closely related and well-researched molecule, eugenol (4-allyl-2-methoxyphenol).

Eugenol, a primary component of clove oil, shares a core structural similarity with this compound, differing in the substituent groups on the benzene ring. Extensive research has demonstrated eugenol's analgesic and anti-inflammatory properties, providing a valuable framework for understanding the potential activity of its derivatives.[1][2] This guide will synthesize the available data on eugenol's efficacy, presenting it alongside that of other common analgesics, and will outline the standard experimental protocols used in such comparisons.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the antinociceptive effects of eugenol and other common analgesics as observed in the formalin test in rats. This test is a widely used model to assess analgesic activity, with two distinct phases: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain).

CompoundDosePhase 1 Nociceptive Behavior Inhibition (%)Phase 2 Nociceptive Behavior Inhibition (%)Reference
Eugenol1400 µg/kg44.448.0[3][4]
Diclofenac250 µg/kgComparable to EugenolComparable to Eugenol[3][4]
Naproxen400 µg/kgSuperior to EugenolSuperior to Eugenol[3][4]
Tramadol500 µg/kgSuperior to EugenolSuperior to Eugenol[3][4]
Eugenol + Diclofenac962.5 µg/kg (combined)92.2994.84[5]

Note: The data for diclofenac, naproxen, and tramadol in comparison to eugenol are based on qualitative descriptions of superiority or comparability in the cited literature.

Experimental Protocols

The evaluation of analgesic drugs relies on standardized experimental models to ensure the reproducibility and validity of the findings. Below are the detailed methodologies for key experiments cited in the comparison of eugenol's efficacy.

Formalin Test

The formalin test is a widely used animal model for assessing the efficacy of analgesics against both acute and persistent pain.

Objective: To evaluate the antinociceptive (pain-relieving) effects of a test compound.

Methodology:

  • Animal Model: Typically performed in rodents, such as Wistar rats (250g approximate weight).[3]

  • Acclimatization: Animals are acclimatized to the testing environment for a set period before the experiment to reduce stress-induced variability.[3]

  • Compound Administration: The test compound (e.g., eugenol, diclofenac) or a control vehicle (e.g., saline) is administered, often via intraplantar injection into the hind paw.[3]

  • Nociceptive Induction: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the same hind paw.[3]

  • Observation and Scoring: The animal's behavior is observed for a specific duration (e.g., 60 minutes). The amount of time the animal spends licking, flinching, or shaking the injected paw is quantified. This nociceptive behavior is recorded in two distinct phases:

    • Phase 1 (0-5 minutes post-formalin): Represents acute, neurogenic pain.

    • Phase 2 (15-60 minutes post-formalin): Represents inflammatory pain.[3][5]

  • Data Analysis: The percentage of inhibition of nociceptive behavior is calculated by comparing the scores of the compound-treated group to the control group.

Acetic Acid-Induced Writhing Test

This test is another common method for screening potential analgesic drugs, particularly for their effects on visceral pain.

Objective: To assess the peripheral analgesic activity of a compound.

Methodology:

  • Animal Model: Commonly conducted in mice.

  • Compound Administration: The test compound or a control is administered to the animals, typically via oral or intraperitoneal routes.

  • Induction of Writhing: After a set period to allow for drug absorption, a solution of acetic acid is injected intraperitoneally.

  • Observation: The animals are observed for a defined period, and the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted.

  • Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to the control group. Research has shown that eugenol significantly decreases pain in this model.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in pain signaling and analgesic testing, the following diagrams are provided.

Pain_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord cluster_brain Brain cluster_analgesics Analgesic Intervention Noxious_Stimuli Noxious Stimuli (e.g., Formalin, Acetic Acid) TRPV1 TRPV1 Channels Noxious_Stimuli->TRPV1 Activates COX_Enzymes COX Enzymes Noxious_Stimuli->COX_Enzymes Induces NaV1_7 NaV1.7 Channels TRPV1->NaV1_7 Depolarizes Dorsal_Horn Dorsal Horn Neuron NaV1_7->Dorsal_Horn Action Potential Propagation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Prostaglandins->TRPV1 Sensitizes Pain_Perception Pain Perception Dorsal_Horn->Pain_Perception Signal Transmission Eugenol Eugenol Eugenol->TRPV1 Inhibits Eugenol->NaV1_7 Inhibits NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzymes Inhibits

Figure 1: Simplified signaling pathway of pain transmission and points of intervention for eugenol and NSAIDs.

Formalin_Test_Workflow Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Group Allocation (Control, Test Compound) Animal_Acclimatization->Group_Allocation Compound_Administration Compound Administration Group_Allocation->Compound_Administration Formalin_Injection Intraplantar Formalin Injection Compound_Administration->Formalin_Injection Phase1_Observation Phase 1 Observation (0-5 min) Quantify Nociceptive Behavior Formalin_Injection->Phase1_Observation Interphase Interphase (5-15 min) Phase1_Observation->Interphase Phase2_Observation Phase 2 Observation (15-60 min) Quantify Nociceptive Behavior Interphase->Phase2_Observation Data_Analysis Data Analysis (% Inhibition vs. Control) Phase2_Observation->Data_Analysis End Data_Analysis->End

Figure 2: Standard experimental workflow for the formalin test in analgesic efficacy screening.

References

In-depth Analysis of 4-Allyl-2-chloro-1-propoxybenzene Reveals No Documented Synergistic Effects in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and published research indicates a significant gap in the understanding of the pharmacological and synergistic properties of 4-Allyl-2-chloro-1-propoxybenzene. At present, there are no publicly available studies detailing its synergistic effects when combined with other compounds. This lack of data prevents a comparative analysis of its performance against other therapeutic alternatives.

For researchers, scientists, and drug development professionals investigating novel therapeutic agents, the exploration of a compound's potential for synergistic interactions is a critical step in preclinical development. Synergistic effects, where the combined therapeutic outcome of two or more drugs is greater than the sum of their individual effects, can lead to the development of more potent and effective treatment regimens, often with reduced dosages and fewer side effects.

However, in the case of this compound, the foundational research required to build such a comparative guide does not appear to have been published. Searches for biological activity, pharmacological properties, and combination studies involving this specific molecule have not yielded any relevant experimental data.

Current Status of Research

Our investigation into the existing scientific literature included searches for:

  • Studies on the mechanism of action of this compound.

  • In vitro and in vivo studies evaluating the efficacy of this compound, either alone or in combination.

  • Pharmacokinetic and pharmacodynamic profiles of this compound.

  • Patents or preclinical data that might allude to its synergistic potential.

The absence of findings in these areas suggests that this compound may be a novel compound that has not yet been extensively studied, or it may be a chemical intermediate not intended for direct biological application.

The Path Forward for Investigating Novel Compounds

For a compound like this compound to be considered for synergistic studies, a logical research progression would be necessary. This workflow is crucial for establishing the foundational knowledge required for more complex interaction studies.

A Synthesis and Purification of This compound B In Vitro Cytotoxicity and Biological Activity Screening A->B C Target Identification and Mechanism of Action Studies B->C F Selection of Combination Agents (Based on Mechanism of Action) C->F D Dose-Response Studies in Relevant Cell Lines/Models E Determination of IC50/EC50 Values D->E G Synergy Screening using Combination Index (CI) Method E->G F->G H In Vivo Validation of Synergistic Combinations G->H

Figure 1. A generalized experimental workflow for evaluating the synergistic potential of a novel compound.

Without the initial data from the "Initial Compound Screening" and "Monotherapy Evaluation" phases for this compound, it is premature to conduct meaningful "Combination Studies."

A Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene: In Vitro Characterization and In Vivo Outlook

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the experimental data reveals a comprehensive in vitro profile for 4-Allyl-2-chloro-1-propoxybenzene as a Retinoid X Receptor (RXR) agonist. However, to date, specific in vivo studies investigating this compound have not been reported in the scientific literature. This guide, therefore, presents a detailed overview of its in vitro activities and provides a contextual framework for its potential in vivo pharmacology based on the known roles of RXR agonists.

This compound has been identified as a potent ligand for the Retinoid X Receptor (RXR), a key nuclear receptor that plays a crucial role in various physiological processes. In vitro studies have elucidated its mechanism of action, demonstrating its ability to modulate RXR's conformational state and its interactions with other proteins. While this provides a strong foundation for understanding its biological potential, the absence of in vivo data means its systemic effects, pharmacokinetics, and efficacy in a whole-organism context remain to be investigated.

In Vitro Efficacy and Potency

The primary in vitro characterization of this compound has focused on its interaction with RXRα, a subtype of the Retinoid X Receptor. Quantitative data from various assays have established its profile as an RXR agonist.

Assay TypeTargetParameterValueReference
Fluorescence Polarization (FP)RXRαEC50260 ± 110 nM[1]
Mammalian Two-Hybrid (M2H)RXRαEC506.3 ± 4.0 nM[1]
BRET² AssayRXRα-NURR1 HeterodimerpEC508.2 ± 0.1[1]
BRET² AssayRXRα-RXRα HomodimerpEC507.1 ± 0.1[1]

Mechanism of Action: An RXR Agonist

In vitro studies have shown that this compound functions as an agonist for the Retinoid X Receptor. Upon binding to the ligand-binding domain (LBD) of RXR, the compound induces a conformational change in the receptor. This change promotes the recruitment of coactivator proteins and can influence the formation and activity of RXR homodimers (RXR/RXR) and heterodimers with other nuclear receptors, such as NURR1 (Nuclear Receptor Related 1 protein). The preferential activity towards the RXRα-NURR1 heterodimer, as indicated by the BRET² assay data, suggests a potential role in pathways regulated by this specific complex, which is known to be important in the central nervous system.

Caption: Signaling pathway of this compound as an RXR agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key in vitro experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the compound to the RXRα ligand-binding domain (LBD).

  • Reagents: Purified RXRα LBD, a fluorescently labeled RXR ligand (tracer), and the test compound (this compound).

  • Procedure:

    • A solution containing the RXRα LBD and the fluorescent tracer is prepared. In the bound state, the tracer's movement is restricted, resulting in a high fluorescence polarization signal.

    • Serial dilutions of this compound are added to the solution.

    • The test compound competes with the tracer for binding to the RXRα LBD.

    • As the tracer is displaced, its rotational speed increases, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The EC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound. This value represents the concentration at which 50% of the tracer is displaced.

Bioluminescence Resonance Energy Transfer (BRET²) Assay

The BRET² assay is used to study protein-protein interactions, in this case, the formation of RXRα homodimers and RXRα-NURR1 heterodimers in living cells.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in an appropriate medium.

    • Cells are co-transfected with plasmids encoding for two fusion proteins: one protein of interest (e.g., RXRα) fused to a Renilla luciferase (RLuc) donor and the other protein of interest (e.g., RXRα or NURR1) fused to a GFP² acceptor.

  • Assay Procedure:

    • Transfected cells are incubated with varying concentrations of this compound.

    • The luciferase substrate (coelenterazine) is added.

    • The RLuc enzyme oxidizes the substrate, emitting light.

    • If the donor (RLuc-fusion protein) and acceptor (GFP²-fusion protein) are in close proximity (i.e., the dimer is formed), the energy from the luciferase reaction is transferred to the GFP², which then emits light at a different wavelength.

  • Data Analysis: The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates dimer formation. The pEC50 is calculated from the dose-response curve.

cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of This compound fp Fluorescence Polarization (FP) - Binding Affinity (EC50) to RXRα synthesis->fp m2h Mammalian Two-Hybrid (M2H) - Cellular Potency (EC50) synthesis->m2h bret BRET² Assay - Dimerization (pEC50) synthesis->bret data Dose-Response Curves and Parameter Calculation fp->data m2h->data bret->data

Caption: A high-level workflow for the in vitro characterization of this compound.

In Vivo Outlook and Future Directions

While no in vivo studies have been conducted on this compound, the known physiological roles of RXR activation can provide some insights into its potential systemic effects. RXR agonists have been investigated for their therapeutic potential in various conditions, including metabolic diseases, neurodegenerative disorders, and cancer.

Given the in vitro data suggesting a preference for the RXRα-NURR1 heterodimer, future in vivo studies could explore the compound's efficacy in models of Parkinson's disease, where NURR1 plays a critical role. Furthermore, investigating its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and safety in animal models would be essential next steps in its development as a potential therapeutic agent.

References

A Comparative Analysis of the Biological Activities of 4-Allyl-2-chloro-1-propoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the biological activity of 4-Allyl-2-chloro-1-propoxybenzene and its specific derivatives is not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of the biological activities of structurally related compounds, primarily derivatives of 4-allyl-2-methoxyphenol (eugenol). Eugenol shares the core 4-allylphenol structure with the target compound, providing a scientifically relevant basis for predicting potential biological activities and guiding future research.

Introduction

This compound belongs to the class of substituted allylbenzenes, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. While data on the specific target molecule is absent, its structural analog, eugenol, and its derivatives have been extensively studied, revealing a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive comparison of these activities, supported by available experimental data, detailed methodologies, and visualizations of the implicated signaling pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antifungal activities of various eugenol derivatives. These derivatives feature modifications at the phenolic hydroxyl group and on the aromatic ring, providing insights into structure-activity relationships.

Table 1: Cytotoxicity of Eugenol Derivatives against Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)Reference
Eugenol-HeLa>200 (mg/ml)[1]
Compound 9 1,2,3-triazole derivativeMDA-MB-2316.91[2][3]
MCF-73.15[2][3]
Doxorubicin (Control)-MDA-MB-2316.58[2][3]
MCF-73.21[2][3]
Compound 17 Morpholine derivativeMCF-71.71[4]
SKOV31.84[4]
PC-31.1[4]
Eugenyl Benzoate DerivativeEsterificationHT2926.56 - 286.81[5]
Eugenol (Lead Compound)-HT29172.41[5]

*Refer to the source for the specific chemical structure of the numbered compounds.

Table 2: Anti-inflammatory Activity of Eugenol Derivatives

CompoundAssayIC50 (µM)Reference
Eugenol Derivative 1C PPARγ agonism133.8[6]
Diclofenac Sodium (Control)PPARγ agonism54.32[6]
Eugenol Derivative 1f HRBC membrane stabilization>200[7][8]
Diclofenac (Control)HRBC membrane stabilization113.6 ± 1.05[7][8]
Chloroeugenol (ST8)TPA-induced skin inflammation-[9]

*Refer to the source for the specific chemical structure of the numbered compounds.

Table 3: Antifungal Activity of Eugenol Derivatives

CompoundFungal StrainMICReference
EugenolCandida spp.0.03%–0.25%[10]
Clove Essential Oil (85.3% Eugenol)Candida spp.0.08–0.64 µl/ml[10]
Epoxide-eugenolStaphylococcus aureus57 µg/mL[11]
Bromo-alcohol eugenol derivativeStaphylococcus aureus115 µg/mL[11]
EugenolStaphylococcus aureus115 µg/mL[11]
Nitroeugenol derivative 7 Botrytis cinerea62 ppm (IC50)[12]
Nitroeugenol derivative 14 Botrytis cinerea31 ppm (IC50)[12]
Nitroeugenol derivative 15 *Botrytis cinerea39 ppm (IC50)[12]
EugenolBotrytis cinerea149 ppm (IC50)[12]

*Refer to the source for the specific chemical structure of the numbered compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeasts).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the biological activities of eugenol and its derivatives.

Cytotoxic Activity: Apoptosis Induction Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Response Eugenol Eugenol Derivatives PI3K PI3K Eugenol->PI3K Inhibits NFkB NF-κB Eugenol->NFkB Inhibits E2F1 E2F1 Eugenol->E2F1 Downregulates Apoptosis Apoptosis Eugenol->Apoptosis Receptor Receptor Interaction (Hypothesized) AKT AKT PI3K->AKT Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits p21 p21 FOXO3a->p21 Activates CyclinD1 Cyclin D1 NFkB->CyclinD1 Activates Survivin Survivin E2F1->Survivin Activates Survivin->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Promotes (Inhibited) p21->CellCycleArrest Induces

Caption: Proposed signaling pathway for the cytotoxic effects of eugenol derivatives.

Anti-inflammatory Activity: NF-κB and COX-2 Inhibition Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Eugenol Eugenol Derivatives IKK IKK Eugenol->IKK Inhibits COX2 COX-2 Eugenol->COX2 Inhibits TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Induces Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6

Caption: Mechanism of anti-inflammatory action of eugenol derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound remains elusive, the extensive research on its structural analog, eugenol, and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The data presented in this guide highlights the significant cytotoxic, anti-inflammatory, and antifungal properties exhibited by this class of compounds. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers aiming to investigate this compound and its derivatives further. Future studies are warranted to synthesize and evaluate this specific compound and its analogs to confirm these predicted activities and explore their therapeutic potential.

References

"validation of analytical methods for 4-Allyl-2-chloro-1-propoxybenzene quantification"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of 4-Allyl-2-chloro-1-propoxybenzene is essential for researchers and professionals in drug development. This guide provides an objective overview of suitable analytical techniques, supported by established experimental data for similar compounds, to ensure accurate and reliable quantification.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are two common and effective methods for the quantification of aromatic compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-FLD)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and detection by fluorescence.
Selectivity High, due to mass fragmentation patterns.High, especially for fluorescent compounds.
Sensitivity Typically in the nanogram to picogram range.Can achieve high sensitivity for fluorescent analytes.
Linearity Wide linear range, often from 10-1000 pg/μL.[1]Good linearity is achievable within a defined concentration range.
Precision Good repeatability, with Relative Standard Deviations (RSDs) often below 15%.[1]Demonstrates good reproducibility.[2]
Accuracy High, with recovery rates typically between 71% and 90%.[3]High accuracy with minimal systematic errors.[2]
Limit of Detection (LOD) Generally low, in the range of 0.03 to 0.1 ng/mL for similar compounds.[3]Method dependent, but can be very low for highly fluorescent compounds.
Limit of Quantification (LOQ) Low, allowing for the quantification of trace amounts.Dependent on the analyte's fluorescence properties.
Sample Preparation Often requires derivatization to increase volatility. Dispersive liquid-liquid microextraction (DLLME) is a common technique.[3]May require sample clean-up using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4]
Instrumentation Cost Generally higher than HPLC.Varies depending on the detector.
Throughput Can be lower due to longer run times.Can be higher with optimized methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the analysis of polycyclic aromatic hydrocarbons, which can be adapted for this compound.

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME) [3]

  • To a 10.00 mL aqueous sample, add 1000 µL of a disperser solvent (e.g., acetone).

  • Rapidly inject a mixture of 500 µL of an extraction solvent (e.g., chloroform) containing an appropriate internal standard.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower organic phase, dry it under a gentle stream of nitrogen, and reconstitute it in a suitable solvent for injection.

2. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound separation (e.g., a phenyl-methylpolysiloxane column).

  • Injection: Inject the reconstituted sample into the GC.

  • Oven Temperature Program: Optimize the temperature program to ensure good separation of the analyte from any matrix components.

  • Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]

  • Quantification: Use a calibration curve prepared with known concentrations of this compound.

3. Method Validation

  • Validate the method according to the Eurachem Guide to Quality in Analytical Chemistry.[1]

  • Assess linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This protocol is based on methods developed for the quantification of polycyclic aromatic hydrocarbons.

1. Sample Preparation (QuEChERS) [4]

  • Homogenize the sample with an appropriate solvent.

  • Add salting-out agents to induce phase separation.

  • Perform dispersive solid-phase extraction (d-SPE) for cleanup.

  • Filter the final extract before injection.

2. HPLC-FLD Analysis

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is typically used for the separation of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is a common choice.

  • Fluorescence Detection: Set the excitation and emission wavelengths to the values that provide maximum sensitivity for this compound.

  • Quantification: Generate a calibration curve using standards of known concentrations.

3. Method Validation

  • Perform a thorough method validation to demonstrate that the method is suitable for its intended purpose.

  • Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Workflow and Decision Making

The selection and validation of an analytical method follow a logical progression.

AnalyticalMethodValidationWorkflow cluster_Plan Planning cluster_Develop Method Development cluster_Validate Validation cluster_Implement Implementation DefineObjective Define Analytical Objective SelectMethod Select Appropriate Method (GC-MS or HPLC-FLD) DefineObjective->SelectMethod DevelopProtocol Develop Detailed Experimental Protocol SelectMethod->DevelopProtocol OptimizeParams Optimize Method Parameters DevelopProtocol->OptimizeParams PerformValidation Perform Method Validation OptimizeParams->PerformValidation AssessParams Assess Validation Parameters PerformValidation->AssessParams AssessParams->OptimizeParams If criteria not met DocumentMethod Document Standard Operating Procedure AssessParams->DocumentMethod If criteria met RoutineAnalysis Implement for Routine Analysis DocumentMethod->RoutineAnalysis

General workflow for analytical method validation.

The choice between GC-MS and HPLC-FLD depends on several factors, including the specific requirements of the analysis.

MethodSelectionFlowchart Start Start: Need to Quantify This compound Volatile Is the analyte sufficiently volatile and thermally stable? Start->Volatile Fluorescent Does the analyte exhibit native fluorescence? Volatile->Fluorescent No GCMS Consider GC-MS Volatile->GCMS Yes HPLCFLD Consider HPLC-FLD Fluorescent->HPLCFLD Yes Derivatization Can derivatization improve volatility or detection? Fluorescent->Derivatization No Derivatization->GCMS Yes (for GC) Derivatization->HPLCFLD Yes (for HPLC) Alternative Consider alternative detection methods for HPLC Derivatization->Alternative No

Decision flowchart for selecting an analytical method.

References

Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene and its Analogs in Retinoid X Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 4-Allyl-2-chloro-1-propoxybenzene and its structural analogs, focusing on their cross-reactivity and selectivity as ligands for the Retinoid X Receptor (RXR). The data presented herein is intended for researchers, scientists, and drug development professionals working in the field of nuclear receptor modulation.

Introduction

This compound is a synthetic ligand developed to probe the function of nuclear receptors, which are key regulators of transcription.[1][2] A critical aspect of ligand development is understanding its cross-reactivity, or its ability to bind to and activate unintended targets. In the context of nuclear receptors, this often involves assessing the ligand's affinity for different receptor dimer combinations. The retinoid X receptor (RXR) can form homodimers (RXR-RXR) or heterodimers with other nuclear receptors, such as NURR1 (RXR-NURR1).[1] The selective activation of these different dimer complexes can lead to distinct physiological outcomes, making ligand selectivity a crucial parameter for therapeutic development. This guide compares the binding affinity and functional activity of this compound with several of its analogs to provide a clear overview of their relative selectivity.

Comparative Ligand Performance

The following table summarizes the biochemical evaluation of this compound (referred to as ligand 1 in the source) and its analogs. The data is presented as EC50 values, which represent the concentration of the ligand required to elicit a half-maximal response in two different assays: a fluorescence-based assay and a Mammalian Two-Hybrid (M2H) cell-based assay.[3] Lower EC50 values indicate higher potency.

LigandStructureFluorescence Assay EC50 (nM)[3]M2H Assay EC50 (nM)[3]
1 (this compound)R = CH₂CH=CH₂260 ± 1106.3 ± 4.0
2 R = Phenyl140 ± 2385 ± 9
3 R = Benzyl142 ± 992 ± 36
4 R = i-Propyl89 ± 75.8 ± 1.8
5 R = n-Propyl170 ± 8018 ± 10

Experimental Protocols

The data presented in this guide was obtained using the following experimental methodologies:

Fluorescence-Based Ligand Binding Assay

This assay profiles the affinity of the ligands for the RXRα receptor. The principle of this assay is based on the displacement of a fluorescently labeled ligand from the receptor's ligand-binding pocket by the test compound. The decrease in fluorescence is proportional to the binding affinity of the test ligand.

Mammalian Two-Hybrid (M2H) Cell-Based Assay

This assay measures the ability of the ligands to induce the dimerization of RXRα with itself (homodimerization) or with another nuclear receptor like NURR1 (heterodimerization) within a cellular context. The assay typically uses engineered cells that express the ligand-binding domains of the receptors fused to DNA-binding and activation domains of a reporter gene system. Ligand-induced dimerization leads to the activation of the reporter gene, which can be quantified.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate the key experimental concepts and workflows described in this guide.

LigandBindingAssay cluster_0 Fluorescence-Based Assay RXR RXRα Receptor Complex RXRα - Fluorescent Ligand Complex (High Fluorescence) RXR->Complex Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Complex Test_Ligand Test Ligand (e.g., this compound) Displacement Displacement Test_Ligand->Displacement Complex->Displacement Result Reduced Fluorescence (Measures Binding Affinity) Displacement->Result

Caption: Workflow of a fluorescence-based ligand binding assay.

M2H_Assay cluster_1 Mammalian Two-Hybrid (M2H) Assay for Dimerization cluster_homo RXRα Homodimerization cluster_hetero RXRα-NURR1 Heterodimerization Ligand Test Ligand Dimer_Homo RXRα-RXRα Dimer Ligand->Dimer_Homo Induces Dimer_Hetero RXRα-NURR1 Dimer Ligand->Dimer_Hetero Induces RXR1 RXRα-DBD RXR1->Dimer_Homo RXR2 RXRα-AD RXR2->Dimer_Homo Reporter_Homo Reporter Gene Activation Dimer_Homo->Reporter_Homo RXR3 RXRα-DBD RXR3->Dimer_Hetero NURR1 NURR1-AD NURR1->Dimer_Hetero Reporter_Hetero Reporter Gene Activation Dimer_Hetero->Reporter_Hetero

Caption: Principle of the Mammalian Two-Hybrid (M2H) assay.

Discussion and Conclusion

The presented data indicates that this compound and its analogs exhibit varying potencies and potential selectivities for different RXRα dimer complexes. For instance, replacing the allyl group with an i-propyl group (ligand 4 ) or an n-propyl group (ligand 5 ) does not significantly alter the high potency in the M2H assay, suggesting these smaller alkyl substituents are well-tolerated.[1] Conversely, the larger aromatic phenyl (ligand 2 ) and benzyl (ligand 3 ) substituents lead to a decrease in potency in the cell-based assay.[1]

Further studies have shown that while ligands 1-5 demonstrate a preferential affinity for RXRα–NURR1 heterodimers, other structural modifications can reverse this selectivity.[1] For example, methylation of the terphenyl scaffold can lead to a higher potency at RXRα–RXRα homodimers.[1] This highlights the critical role of specific chemical moieties in determining the cross-reactivity profile of a ligand.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Profile of 4-Allyl-2-chloro-1-propoxybenzene and Related Compounds

This guide provides a comparative toxicological overview of this compound and structurally related compounds. Due to the limited direct toxicological data available for this compound, this comparison focuses on well-studied analogues, including eugenol, safrole, methyleugenol, and estragole, to infer potential toxicological properties. The inclusion of data on allyl chloride and chlorobenzene provides additional context on the potential toxicities associated with the allyl and chloro-substituted benzene moieties.

Comparative Toxicological Data

The following table summarizes key quantitative toxicological data for the selected compounds. It is important to note the absence of specific data for this compound, highlighting the need for empirical testing.

CompoundCAS RNOral LD50 (Rat)Dermal LD50 (Rabbit)Carcinogenicity ClassificationGenotoxicity
This compound Not FoundNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Eugenol 97-53-01930 mg/kg[1]>5000 mg/kgGroup 3 (IARC)[2]Negative in bacterial reverse mutation test[3]; conflicting reports on genotoxic effects.[4]
Safrole 94-59-71950 mg/kgNo Data AvailableReasonably anticipated to be a human carcinogen (NTP)[5][6]; Group 2B (IARC)Genotoxic[7]
Methyleugenol 93-15-2850 mg/kgNo Data AvailableReasonably anticipated to be a human carcinogen (NTP)[8][9]Genotoxic[10]
Estragole 140-67-01230 mg/kg>5000 mg/kg[11]Suspected to be carcinogenic and genotoxic[12][13]Genotoxic[12][13][14]
Allyl Chloride 107-05-1450 mg/kg2200 mg/kgSuspected of causing cancer[15]Suspected of causing genetic defects[15]
Chlorobenzene 108-90-71110 mg/kg>7940 mg/kgSome evidence of cancer risk in animals[16]No Data Available

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of data. Below are representative protocols for common assays.

Acute Oral Toxicity (LD50) Study

A standard acute oral toxicity study, such as the one that would be used to determine the LD50 values in the table above, generally follows OECD Guideline 423.

  • Animal Model : Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.

  • Dosage : A starting dose is administered to a small group of animals. The dose for the next group is adjusted up or down depending on the outcome (survival or death).

  • Administration : The test substance is administered by gavage in a single dose.

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy : A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis : The LD50 is calculated using appropriate statistical methods.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical, as mentioned for eugenol.[3]

  • Test System : Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation : The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Procedure : The tester strains are exposed to various concentrations of the test substance on a minimal agar plate.

  • Incubation : Plates are incubated for 48-72 hours.

  • Evaluation : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling and Metabolic Pathways

The toxicity of many of these compounds is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.

Metabolic Activation of Safrole and Estragole

Safrole and estragole are known to be metabolized to carcinogenic intermediates.[7][13][14] The primary pathway involves hydroxylation of the allyl side chain, followed by sulfonation to form a reactive sulfate ester that can form DNA adducts.

Metabolic_Activation cluster_safrole Safrole Metabolism cluster_estragole Estragole Metabolism Safrole Safrole 1'-Hydroxysafrole 1'-Hydroxysafrole Safrole->1'-Hydroxysafrole CYP450 1'-Sulfooxysafrole 1'-Sulfooxysafrole 1'-Hydroxysafrole->1'-Sulfooxysafrole Sulfotransferase DNA Adducts DNA Adducts 1'-Sulfooxysafrole->DNA Adducts Estragole Estragole 1'-Hydroxyestragole 1'-Hydroxyestragole Estragole->1'-Hydroxyestragole CYP450 1'-Sulfooxyestragole 1'-Sulfooxyestragole 1'-Hydroxyestragole->1'-Sulfooxyestragole Sulfotransferase 1'-Sulfooxyestragole->DNA Adducts

Caption: Metabolic activation pathway of Safrole and Estragole leading to the formation of DNA adducts.

Experimental Workflow

A typical workflow for assessing the toxicological profile of a novel compound like this compound would involve a tiered approach.

Experimental_Workflow start Test Compound: This compound in_vitro In Vitro Toxicity Screening start->in_vitro genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro->genotoxicity cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity acute_toxicity Acute Toxicity Studies (e.g., Oral LD50) genotoxicity->acute_toxicity cytotoxicity->acute_toxicity repeated_dose Repeated Dose Toxicity Studies acute_toxicity->repeated_dose carcinogenicity Carcinogenicity Bioassays repeated_dose->carcinogenicity risk_assessment Risk Assessment carcinogenicity->risk_assessment

Caption: Tiered experimental workflow for toxicological assessment of a new chemical entity.

Discussion and Inferences for this compound

While direct toxicological data for this compound is unavailable, its structure allows for inferences based on its components:

  • Allyl Group : The presence of the allyl group is a significant concern. As seen with safrole, methyleugenol, and estragole, the allyl side chain can be metabolically activated to form reactive intermediates that are genotoxic and carcinogenic.[7][8][12][13] Allyl chloride also demonstrates significant toxicity.[15]

  • Chlorinated Benzene Ring : Chlorobenzene is known to cause effects on the liver, kidneys, and nervous system.[16] The presence of a chlorine atom on the benzene ring may influence the metabolic pathways of the molecule and could potentially lead to the formation of toxic metabolites.

  • Propoxy Group : The propoxy group is an ether linkage. While generally less reactive than the allyl group, its metabolism could lead to the formation of propanol and a chlorinated hydroquinone derivative, which may have their own toxicological profiles.

Conclusion

Based on the toxicological profiles of structurally related compounds, this compound should be considered a compound of potential toxicological concern. The presence of the allyl group suggests a potential for genotoxicity and carcinogenicity through metabolic activation, similar to safrole and estragole. The chlorinated phenyl ring further adds to the potential for organ toxicity, particularly targeting the liver and kidneys.

References

Safety Operating Guide

Navigating the Disposal of 4-Allyl-2-chloro-1-propoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-Allyl-2-chloro-1-propoxybenzene, a compound that requires careful handling due to its likely hazardous properties.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use of a fume hood is mandatory to avoid inhalation of vapors.

Waste Characterization and Segregation

Based on its chemical structure, this compound should be treated as a halogenated organic solvent waste . It is crucial to segregate this waste from non-halogenated solvents to ensure proper disposal and to prevent dangerous reactions.

Key Hazard Considerations:

  • Flammability: Allyl compounds are often flammable. Keep away from ignition sources.

  • Toxicity: Chlorinated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may also be harmful to aquatic life.

  • Reactivity: Ethers can form explosive peroxides over time, especially when exposed to air and light. While the risk varies depending on the specific ether, it is a critical safety consideration.

Quantitative Data Summary for Analogous Compounds

The following table summarizes key quantitative data from the SDS of similar chemicals, providing a basis for the recommended handling and disposal of this compound.

PropertyAllyl Chloride4-Allyl-1,2-dimethoxybenzeneGeneral Chlorinated Solvents
Boiling Point 45°C246-248°CVaries
Flash Point -29°C113°CVaries, often low
Toxicity Harmful if swallowed, in contact with skin or if inhaled. Suspected of causing genetic defects and cancer.[1][2]Harmful if swallowed. Suspected of causing genetic defects and cancer.[3]Varies, often toxic
Environmental Hazard Very toxic to aquatic life.[4]Toxic to aquatic life with long lasting effects.[3]Often harmful to aquatic life.

Disposal Container Requirements:

  • Use a designated, properly labeled, and sealed container for halogenated organic waste.

  • Containers should be made of a material compatible with chlorinated solvents (e.g., high-density polyethylene or glass).

  • The container must be clearly labeled as "Halogenated Organic Waste" and should also list the chemical name "this compound."

Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn and that the disposal is carried out in a well-ventilated fume hood.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated halogenated organic waste container using a funnel to prevent spills.

    • Do not mix with other waste streams, particularly non-halogenated solvents or strong oxidizing agents.

  • Container Management:

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Securely close the container cap after each addition of waste.

    • Clean the exterior of the container of any contamination.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and direct sunlight.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a certified Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Transfer to Designated Waste Container C->D E Securely Cap and Label Container D->E F Store in Secondary Containment E->F G Maintain in Cool, Ventilated Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Licensed Hazardous Waste Pickup H->I

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on the properties of structurally similar compounds and general hazardous waste guidelines. Always consult your institution's specific waste disposal protocols and, if available, the Safety Data Sheet for the exact compound you are working with. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.